Dipyridamole-d16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40N8O4 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[[2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
IZEKFCXSFNUWAM-BBMWYBCUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Foundational & Exploratory
What is Dipyridamole-d16 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dipyridamole-d16, a deuterated analog of Dipyridamole, and its principal application in modern research. This document details its core function as an internal standard in bioanalytical methodologies, provides exemplary experimental protocols, and illustrates the key signaling pathways of its parent compound, Dipyridamole.
Introduction to this compound
This compound is a stable isotope-labeled form of Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries. In this compound, sixteen hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution renders the molecule chemically identical to Dipyridamole in its biological and chemical behavior but distinguishable by its higher mass. This key difference is leveraged in analytical techniques, particularly mass spectrometry.
The primary and critical use of this compound in a research setting is as an internal standard for the quantitative analysis of Dipyridamole in biological matrices such as plasma and serum.[1][2] The addition of a known quantity of this compound to a sample at the beginning of the analytical process allows for precise and accurate quantification of the unlabeled Dipyridamole. The internal standard co-elutes with the analyte and experiences similar variations during sample preparation and analysis, thereby correcting for potential errors and improving the reliability of the results.
Mechanism of Action of Dipyridamole
Dipyridamole exerts its pharmacological effects through two primary mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of adenosine reuptake. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate platelet aggregation and vasodilation.[3][4][5]
Phosphodiesterase (PDE) Inhibition
Dipyridamole inhibits PDE enzymes that are responsible for the degradation of cAMP and cGMP.[3][5] By preventing their breakdown, Dipyridamole increases the intracellular levels of these second messengers. In platelets, elevated cAMP levels inhibit platelet aggregation.[3] In vascular smooth muscle cells, increased cGMP leads to vasodilation.[6]
Adenosine Reuptake Inhibition
Dipyridamole blocks the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells.[4] This leads to an increase in the extracellular concentration of adenosine. Adenosine then binds to A2 receptors on platelets, stimulating adenylyl cyclase and further increasing intracellular cAMP levels, which enhances the inhibition of platelet aggregation.[4]
Quantitative Analysis Using this compound
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
A typical experimental workflow for the quantification of Dipyridamole in a biological sample using this compound as an internal standard is outlined below.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Dipyridamole | 505.3 | 385.2 | Positive |
| Dipyridamole-d20 | 525.4 | 405.2 | Positive |
Data is illustrative and may vary based on instrumentation and specific method.
Table 2: Chromatographic and Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase | Methanol and Ammonium Acetate Buffer |
| Flow Rate | 0.25 mL/min |
| Linear Concentration Range | 5 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Parameters are based on published methods and serve as a starting point for method development.[6]
Experimental Protocols
The following is a generalized protocol for the quantification of Dipyridamole in human plasma using a deuterated internal standard. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Dipyridamole and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking.
-
Calibration Standards: Spike blank human plasma with the appropriate Dipyridamole working solutions to create a calibration curve with a minimum of six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add a fixed volume of the this compound working solution to each tube.
-
Add a protein precipitation agent, such as methanol (typically 3 volumes of the plasma volume).
-
Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.
-
Perform chromatographic separation using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Dipyridamole and this compound as detailed in Table 1.
-
Data Analysis
-
Integrate the chromatographic peaks for both Dipyridamole and this compound.
-
Calculate the peak area ratio of Dipyridamole to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dipyridamole in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers engaged in the pharmacokinetic and bioanalytical studies of Dipyridamole. Its use as an internal standard significantly enhances the accuracy, precision, and robustness of quantitative assays. A thorough understanding of the parent compound's mechanism of action, coupled with well-defined and validated experimental protocols, is essential for generating high-quality, reliable data in drug development and clinical research. The information and protocols provided in this guide serve as a foundational resource for scientists and professionals in the field.
References
- 1. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Dipyridamole-d16: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Analytical Applications of a Key Deuterated Internal Standard.
This technical guide provides a comprehensive overview of Dipyridamole-d16, a deuterated analog of the phosphodiesterase inhibitor Dipyridamole. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it elucidates the complex signaling pathways of its non-deuterated counterpart, Dipyridamole, and provides a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) analysis.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of Dipyridamole, where sixteen hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2,2',2'',2'''-[(4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol-1,1,2,2-d4 | [2] |
| Synonyms | This compound | [3] |
| CAS Number | 2712261-50-0 | [2] |
| Molecular Formula | C₂₄H₂₄D₁₆N₈O₄ | [2] |
| Molecular Weight | 520.73 g/mol | [1] |
| Appearance | Solid (Specific form, e.g., powder, crystals, may vary by supplier) | [4] |
| Solubility | Soluble in DMSO and Methanol. | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
| Stability | Stable for at least 4 years when stored under recommended conditions. | [2] |
Table 2: Comparative Properties of Dipyridamole and this compound
| Property | Dipyridamole | This compound | Reference(s) |
| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₄D₁₆N₈O₄ | [2][4] |
| Molecular Weight | 504.6 g/mol | 520.73 g/mol | [1][4] |
| Melting Point | 163 °C | Not typically reported for deuterated standards. | [4] |
| Boiling Point | Not available | Not typically reported for deuterated standards. | |
| LogP | 1.5 | Not typically reported for deuterated standards. | [4] |
Note: Physical properties such as melting and boiling points are often not determined for deuterated standards like this compound as their primary application is in analytical methods where these characteristics are not critical for their function as an internal standard.
Pharmacological Context: The Mechanism of Action of Dipyridamole
This compound is primarily used to quantify its pharmacologically active, non-deuterated counterpart, Dipyridamole. Understanding the mechanism of action of Dipyridamole is therefore crucial for interpreting the data obtained using the deuterated standard. Dipyridamole exerts its therapeutic effects, primarily as an antiplatelet agent, through two main pathways: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.
Inhibition of Phosphodiesterase and Modulation of Cyclic Nucleotide Signaling
Dipyridamole is an inhibitor of several phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDEs, Dipyridamole leads to an accumulation of intracellular cAMP and cGMP. Elevated levels of these second messengers play a crucial role in inhibiting platelet aggregation and promoting vasodilation.[5]
Inhibition of Adenosine Reuptake
Dipyridamole also blocks the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the uptake of adenosine into red blood cells and endothelial cells.[2] This inhibition leads to an increase in the extracellular concentration of adenosine. Adenosine, in turn, activates G-protein coupled receptors on the surface of platelets, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, further contributing to the inhibition of platelet aggregation.
Experimental Protocol: Quantification of Dipyridamole in Biological Matrices using this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of Dipyridamole in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.
Materials and Reagents
-
Dipyridamole analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Dipyridamole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dipyridamole by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration appropriate for spiking into samples.
Sample Preparation
-
Thaw: Thaw plasma samples and calibration curve standards at room temperature.
-
Spike: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. Add a small, precise volume of the this compound internal standard working solution to all samples, including calibration standards and quality controls, except for blank matrix samples.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each tube.
-
Vortex and Centrifuge: Vortex mix the samples for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Dipyridamole and this compound.
-
Dipyridamole: Monitor the transition of m/z 505.3 → [product ion].
-
This compound: Monitor the transition of m/z 521.4 → [product ion].
-
-
The specific product ions should be optimized on the mass spectrometer being used.
-
Data Analysis and Quantification
The concentration of Dipyridamole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Dipyridamole/Dipyridamole-d16). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Dipyridamole in the study samples is then interpolated from this calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Dipyridamole. Its stable isotopic labeling ensures high accuracy and precision in quantitative bioanalytical methods. A thorough understanding of the chemical properties of this compound, coupled with a firm grasp of the pharmacological mechanisms of its non-deuterated counterpart, is essential for the robust design and interpretation of pharmacokinetic and pharmacodynamic studies. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in a research setting.
References
The Role of Dipyridamole-d16 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Dipyridamole-d16 as an internal standard in bioanalytical applications. It provides a comprehensive overview of its utility in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and delves into the pharmacological action of its non-deuterated counterpart, dipyridamole.
Introduction to Dipyridamole and the Principle of Isotope Dilution
Dipyridamole is a medication with antiplatelet and vasodilatory properties.[1] It is primarily used for the prevention of stroke and as an adjunct to warfarin in patients with mechanical heart valves.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) and the cellular reuptake of adenosine, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] These second messengers play a crucial role in inhibiting platelet aggregation and promoting vasodilation.[2][3][4]
In the realm of bioanalysis, the accurate quantification of drugs like dipyridamole in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This is where the concept of isotope dilution mass spectrometry and the use of stable isotope-labeled internal standards, such as this compound, become indispensable.
This compound is a deuterated analog of dipyridamole, where 16 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] This subtle change in mass does not significantly alter its chemical and physical properties.[6][7] Consequently, this compound co-elutes with the unlabeled dipyridamole during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[8] However, due to its increased mass, it can be distinguished from the native analyte by the mass spectrometer. This allows it to serve as an ideal internal standard, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[9][10]
Dipyridamole's Mechanism of Action: Signaling Pathways
Dipyridamole exerts its therapeutic effects through a multi-faceted mechanism that primarily involves the modulation of adenosine and cyclic nucleotide signaling pathways.
The key aspects of its action are:
-
Inhibition of Adenosine Reuptake : Dipyridamole blocks the equilibrative nucleoside transporter 1 (ENT1), preventing the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4] This leads to an increase in the extracellular concentration of adenosine.
-
Potentiation of Adenosine Signaling : The elevated extracellular adenosine levels enhance the activation of adenosine A2 receptors on the surface of platelets and smooth muscle cells.[4] This, in turn, stimulates adenylate cyclase, leading to increased production of cAMP.[4]
-
Inhibition of Phosphodiesterase (PDE) : Dipyridamole inhibits various phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP.[2][3] By preventing their breakdown, dipyridamole further elevates the intracellular levels of these cyclic nucleotides.
-
Downstream Effects : The increased levels of cAMP and cGMP have two primary physiological effects:
-
Inhibition of Platelet Aggregation : Elevated cAMP in platelets inhibits their activation and aggregation, a key step in the formation of blood clots.
-
Vasodilation : Increased cAMP and cGMP in vascular smooth muscle cells lead to their relaxation, resulting in the dilation of blood vessels.[1]
-
This compound in Quantitative Bioanalysis: An Experimental Overview
The use of this compound as an internal standard is a cornerstone of robust and reliable LC-MS/MS methods for the quantification of dipyridamole in biological samples.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of dipyridamole using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Dipyridamole | 505.4 | 429.6 |
| This compound | 521.7 (calculated) | 445.6 (proposed) |
Note: The product ion for this compound is proposed based on the known fragmentation of dipyridamole, which involves the loss of a diethanolamine side chain. The exact m/z would be confirmed during method development.
Table 2: Typical Chromatographic and Calibration Parameters
| Parameter | Typical Value/Range |
| Chromatographic Column | C18 or C8 (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase | Methanol/Ammonium Acetate or Acetonitrile/Ammonium Acetate |
| Flow Rate | 0.2 - 0.6 mL/min |
| Retention Time | 1 - 3 minutes |
| Linearity Range | 5 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Detailed Experimental Protocol
This section outlines a typical experimental protocol for the quantification of dipyridamole in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Dipyridamole analytical standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of dipyridamole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of dipyridamole by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3 µm
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 20% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dipyridamole: 505.4 → 429.6
-
This compound: 521.7 → 445.6
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas of dipyridamole and this compound for each sample.
-
Calculate the peak area ratio of dipyridamole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of dipyridamole in complex biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow for the effective correction of analytical variability. A thorough understanding of both the pharmacological mechanism of dipyridamole and the bioanalytical principles governing the use of its deuterated analog is crucial for researchers, scientists, and drug development professionals in generating high-quality, reliable data for preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole | PDE | TargetMol [targetmol.com]
- 6. mzCloud – Dipyridamole [mzcloud.org]
- 7. Dipyridamole [webbook.nist.gov]
- 8. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
A Technical Guide to Dipyridamole-d16 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, key specifications, and applications of Dipyridamole-d16, a deuterated analog of Dipyridamole. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.
Introduction to this compound
This compound is a deuterated form of Dipyridamole, a phosphodiesterase inhibitor with antiplatelet and vasodilatory properties. The replacement of 16 hydrogen atoms with deuterium atoms results in a molecule with a higher mass, making it an ideal internal standard for bioanalytical studies involving the quantification of Dipyridamole by mass spectrometry.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative assays.[3]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The following table summarizes the available information on their products. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed, lot-specific information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Availability |
| Cayman Chemical | This compound | 2712261-50-0 | C₂₄H₂₄D₁₆N₈O₄ | 520.7 g/mol | ≥99% deuterated forms (d₁-d₁₆) | Inquire |
| MedchemExpress | This compound | Not specified | C₂₄H₂₄D₁₆N₈O₄ | 520.72 g/mol | Inquire | Get quote |
| Alfa Chemistry | This compound | Not specified | C₂₄H₂₄D₁₆N₈O₄ | 520.73 g/mol | Inquire | Inquire |
| Veeprho | This compound | Not specified | Not specified | Not specified | Inquire | Request a Quote |
Experimental Protocol: Bioanalytical Quantification of Dipyridamole using LC-MS/MS
The following is a generalized protocol for the quantification of Dipyridamole in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific experimental conditions.
1. Materials and Reagents:
-
Dipyridamole analytical standard
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
2. Preparation of Stock and Working Solutions:
-
Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve Dipyridamole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add a fixed volume of the this compound working solution.
-
Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid).
-
Vortex mix for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Dipyridamole from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: Monitor a specific precursor-to-product ion transition (e.g., m/z 505.3 → 385.2).
-
This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 521.3 → 397.2).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both Dipyridamole and this compound.
-
Calculate the peak area ratio of Dipyridamole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical experiment using this compound as an internal standard.
Caption: Bioanalytical workflow for Dipyridamole quantification.
Signaling Pathway of Dipyridamole
Dipyridamole primarily exerts its effects through the inhibition of phosphodiesterases (PDEs) and the inhibition of adenosine uptake. The following diagram illustrates these key signaling pathways.
Caption: Dipyridamole's mechanism of action pathways.
References
The Unseen Workhorse: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, understanding a compound's journey through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are the bedrock of this understanding. The accuracy and reliability of the data gleaned from these studies are non-negotiable, underpinning critical decisions regarding dosage, efficacy, and safety. At the heart of achieving this precision lies a powerful analytical tool: the deuterated internal standard. This in-depth technical guide elucidates the core principles, methodologies, and profound impact of employing deuterated standards in pharmacokinetic analysis, providing a comprehensive resource for professionals in the field.
The Imperative for an Ideal Internal Standard
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise data integrity. These variations can arise from multiple sources, including inconsistencies in sample preparation, matrix effects from complex biological fluids like plasma or urine, and fluctuations in instrument response.[1] To mitigate these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known concentration. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection. By measuring the ratio of the analyte's response to the IS's response, variability is normalized, leading to significantly more accurate and precise quantification.[2]
While structurally similar analog compounds have been used as internal standards, they often fall short of the ideal. Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[3][4] This is where stable isotope-labeled internal standards (SIL-ISs), and most commonly deuterated standards, demonstrate their unparalleled superiority.
Deuterated Standards: The Gold Standard in Bioanalysis
A deuterated standard is a version of the drug molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass.[5] This mass difference is the key to its effectiveness.
Key Advantages of Deuterated Standards:
-
Identical Physicochemical Properties: Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's chemical properties, the deuterated standard co-elutes with the analyte during chromatography and exhibits nearly identical extraction recovery and ionization response.[6] This ensures that any variations affecting the analyte will equally affect the internal standard, providing a true and accurate correction.
-
Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. Since the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[1][7]
-
Improved Precision and Accuracy: The use of deuterated standards leads to a significant improvement in the precision and accuracy of bioanalytical methods. This is crucial for the reliability of pharmacokinetic data and for meeting the stringent requirements of regulatory agencies.[8][9]
-
Enhanced Method Robustness: Assays employing deuterated standards are more robust and less susceptible to day-to-day variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[6]
Quantitative Comparison: The Proof is in the Data
The tangible benefits of using deuterated internal standards are clearly demonstrated when comparing the validation parameters of bioanalytical methods with and without their use. The following tables summarize data from studies that have performed such comparisons.
| Analyte | Internal Standard Type | Precision (CV%) | Accuracy (% Bias) | Reference |
| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% | Not Reported | [10] |
| Analog (DMR) | 7.6% - 9.7% | Not Reported | [10] | |
| Everolimus | Deuterated (everolimus-d4) | 4.3% - 7.2% | -1.7% to 8.1% | [8] |
| Analog (32-desmethoxyrapamycin) | 4.3% - 7.2% | -1.7% to 8.1% | [8] | |
| Tacrolimus | Isotope-Labeled (TAC ¹³C,D₂) | <3.09% | 99.55% - 100.63% | [7] |
| Analog (Ascomycin) | <3.63% | 97.35% - 101.71% | [7] | |
| Lapatinib | Deuterated (lapatinib-d3) | < 11% | within 100 ± 10% | [11] |
| Analog (zileuton) | < 11% | within 100 ± 10% | [11] |
Table 1: Comparison of Precision and Accuracy with Deuterated vs. Analog Internal Standards.
| Analyte | Internal Standard Type | Mean Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Tacrolimus | Isotope-Labeled (TAC ¹³C,D₂) | 78.37% | -16.64% | 65.35% | [7] |
| Analog (Ascomycin) | 75.66% | -28.41% | 54.18% | [7] | |
| Lapatinib | Deuterated (lapatinib-d3) | Corrected for interindividual variability (up to 3.5-fold) | No apparent matrix effects | Not Reported | [11] |
| Analog (zileuton) | Failed to correct for interindividual variability | No apparent matrix effects | Not Reported | [11] |
Table 2: Comparison of Recovery, Matrix Effect, and Process Efficiency.
These data clearly illustrate that while both types of internal standards can sometimes yield acceptable results under controlled validation conditions with pooled plasma, deuterated standards consistently provide better or equivalent performance and are crucial for correcting inter-individual variability in patient samples.[11]
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques used in conjunction with LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[12]
Materials:
-
Plasma sample containing the analyte
-
Deuterated internal standard solution (in a compatible solvent)
-
Precipitating solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes or 96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge (for tubes) or vacuum/positive pressure manifold (for plates)
-
HPLC vials or 96-well collection plate
Procedure:
-
Sample Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution to each sample.
-
Protein Precipitation: Add a larger volume of cold precipitating solvent (e.g., 300 µL of acetonitrile for a 3:1 ratio) to each sample.
-
Mixing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Separation:
-
For tubes: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
For plates: Apply vacuum or positive pressure to the precipitation plate to filter the supernatant into a clean collection plate.[6]
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial or a new 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.
-
LC-MS/MS Analysis: Inject the final sample into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[2][13]
Materials:
-
Plasma sample containing the analyte
-
Deuterated internal standard solution
-
SPE cartridges or 96-well plates (e.g., C18, HLB)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of water and a weak organic solvent)
-
Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile)
-
Collection tubes or plate
Procedure:
-
Sample Pre-treatment: Aliquot the plasma sample and add the deuterated internal standard. The sample may require dilution with a buffer to adjust the pH or ionic strength.
-
SPE Cartridge/Plate Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE sorbent to activate it. Do not allow the sorbent to dry.
-
Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the sorbent to prepare it for the sample.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge/plate at a slow, controlled flow rate to ensure efficient binding of the analyte and internal standard to the sorbent.
-
Washing: Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the sorbent to remove weakly bound interferences.
-
Elution: Elute the analyte and internal standard from the sorbent with the elution solvent (e.g., 1 mL of methanol) into clean collection tubes or a collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Core Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filtrous.com [filtrous.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Dipyridamole-d16 for Therapeutic Drug Monitoring Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dipyridamole-d16 as an internal standard in therapeutic drug monitoring (TDM) research for the antiplatelet agent dipyridamole. This document details the mechanism of action of dipyridamole, analytical methodologies for its quantification, and presents key quantitative data to support TDM studies.
Introduction to Dipyridamole and Therapeutic Drug Monitoring
Dipyridamole is a medication used primarily to inhibit blood clot formation and to dilate blood vessels.[1] It is often prescribed to prevent stroke, particularly as a secondary prevention measure, and following heart valve replacement surgery to prevent thromboembolic complications.[2] The therapeutic efficacy and safety of dipyridamole can be influenced by inter-individual variability in its pharmacokinetics. Therapeutic drug monitoring, the measurement of drug concentrations in biological fluids, is a valuable tool to optimize dosing regimens, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate and precise quantification of dipyridamole in biological matrices by mass spectrometry-based methods.[3]
Mechanism of Action of Dipyridamole
Dipyridamole's primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of adenosine reuptake by cells.[1] By inhibiting PDEs, dipyridamole increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP levels in platelets inhibit their aggregation, a key step in thrombus formation. Increased cGMP in vascular smooth muscle cells leads to vasodilation. Furthermore, by blocking the cellular uptake of adenosine, dipyridamole increases the extracellular concentration of this nucleoside, which in turn activates signaling pathways that promote vasodilation and further inhibit platelet aggregation.
Analytical Methodology for Dipyridamole Quantification
The gold standard for the quantification of small molecules like dipyridamole in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Experimental Workflow for Therapeutic Drug Monitoring
The general workflow for the therapeutic drug monitoring of dipyridamole using this compound and LC-MS/MS is outlined below.
Detailed Experimental Protocol: LC-MS/MS Method
The following protocol is a representative method for the quantification of dipyridamole in human plasma using a deuterated internal standard. This method is adapted from a validated assay and can be modified for use with this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size). |
| Mobile Phase A | 5 mM Ammonium Acetate in Water. |
| Mobile Phase B | Methanol. |
| Gradient | Isocratic elution with 80% Mobile Phase B. |
| Flow Rate | 0.25 mL/min. |
| Injection Volume | 5-10 µL. |
| Column Temperature | 40°C. |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition (Dipyridamole) | To be determined by direct infusion of a standard solution (e.g., precursor ion m/z 505.3 -> product ion m/z 385.2). |
| MRM Transition (this compound) | To be determined by direct infusion of the internal standard (e.g., precursor ion m/z 521.4 -> product ion m/z 395.3). |
| Ion Source Temperature | 500°C. |
| IonSpray Voltage | 5500 V. |
| Collision Gas | Nitrogen. |
Quantitative Data for Therapeutic Drug Monitoring Research
The following tables summarize key quantitative data relevant to the therapeutic drug monitoring of dipyridamole.
Table 1: Pharmacokinetic Parameters of Dipyridamole
| Parameter | Value | Reference |
| Bioavailability | 37-66% | [4] |
| Time to Peak (Tmax) | ~75 minutes (conventional tablets) | [4] |
| ~2 hours (extended-release) | [4] | |
| Protein Binding | 91-99% | [5] |
| Volume of Distribution | 2-3 L/kg | [5] |
| Elimination Half-life | 10-12 hours | [1] |
| Metabolism | Hepatic (conjugation with glucuronic acid) | |
| Excretion | Biliary/fecal |
Table 2: LC-MS/MS Method Validation Data
The following data is representative of a validated LC-MS/MS method for dipyridamole in human plasma using a deuterated internal standard.
| Parameter | Value |
| Linearity Range | 5 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | Consistent and reproducible |
Table 3: Therapeutic Drug Monitoring Data in Post-Stroke Patients
The following data represents steady-state plasma concentrations of dipyridamole in post-stroke patients receiving extended-release dipyridamole.[6]
| Time Point | Mean Plasma Concentration (± SD) (ng/mL) |
| Day 14 | 1680 ± 542 |
| Day 30 | 1619 ± 408 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of dipyridamole. This technical guide has outlined the key principles, a detailed experimental protocol, and relevant quantitative data to support researchers, scientists, and drug development professionals in establishing and conducting TDM studies for dipyridamole. The accurate measurement of dipyridamole concentrations in patients can aid in optimizing therapy, improving clinical outcomes, and enhancing patient safety.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Clinical pharmacokinetics of dipyridamole. | Semantic Scholar [semanticscholar.org]
- 3. veeprho.com [veeprho.com]
- 4. Pharmacokinetics of extended-release dipyridamole following administration through a gastrostomy tube: an open-label, case-control, two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of dipyridamole in blood components among post-stroke patients treated with extended release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Dipyridamole Metabolism Utilizing Dipyridamole-d16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of the antiplatelet agent Dipyridamole, with a special focus on the application of the stable isotope-labeled internal standard, Dipyridamole-d16, in metabolic studies. This document details experimental methodologies for in vitro metabolism assays, presents quantitative data in structured tables, and visualizes key processes through diagrams generated using the DOT language.
Introduction to Dipyridamole Metabolism
Dipyridamole is primarily metabolized in the liver, undergoing both Phase I and Phase II biotransformations before its excretion. The predominant metabolic pathway is glucuronidation, a Phase II conjugation reaction, which results in the formation of a more water-soluble monoglucuronide metabolite. This metabolite is then almost exclusively eliminated through biliary and fecal routes, with minimal renal excretion. Phase I oxidative metabolism, mediated by cytochrome P450 enzymes, also contributes to the biotransformation of Dipyridamole, leading to the formation of several minor metabolites.
The use of a deuterated internal standard, such as this compound, is crucial for the accurate quantification of Dipyridamole and its metabolites in complex biological matrices during pharmacokinetic and metabolism studies.[1][2][3] The stable isotope-labeled standard co-elutes with the analyte during chromatographic separation and compensates for variations in sample preparation and instrument response, thereby enhancing the precision and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Metabolic Pathways of Dipyridamole
The metabolism of Dipyridamole involves a series of enzymatic reactions, primarily occurring in the liver. The key transformations include:
-
Phase I Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, are involved in the initial oxidative metabolism of Dipyridamole. This leads to the formation of several metabolites, including monooxygenated, mono-N-deethanolaminated, and dehydrogenated derivatives.
-
Phase II Metabolism: The most significant metabolic pathway for Dipyridamole is glucuronidation. This process involves the conjugation of glucuronic acid to the parent drug, primarily at one of the hydroxyl groups of the diethanolamino side chains, to form Dipyridamole monoglucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with members of the UGT1A subfamily playing a substantial role.
The following diagram illustrates the primary metabolic pathway of Dipyridamole.
Quantitative Analysis of Dipyridamole Metabolism
While specific kinetic parameters for the formation of all Dipyridamole metabolites are not extensively published, the following tables summarize available quantitative data and typical parameters for in vitro metabolism studies.
Table 1: In Vitro Metabolic Stability of Dipyridamole in Rat Liver Microsomes
| Parameter | Value | Reference |
| Half-life (T1/2) | 7 min | [4] |
Table 2: Typical Kinetic Parameters for Drug Glucuronidation in Human Liver Microsomes (Illustrative)
| Parameter | Typical Range |
| Apparent Km (µM) | 1 - 50 |
| Vmax (nmol/min/mg protein) | 0.1 - 10 |
Note: Specific Km and Vmax values for Dipyridamole glucuronidation require further dedicated enzymatic studies.
Experimental Protocols
In Vitro Metabolism of Dipyridamole in Human Liver Microsomes
This protocol describes a general procedure for investigating the metabolism of Dipyridamole using human liver microsomes (HLM) and quantifying the parent drug and its monoglucuronide metabolite using LC-MS/MS with this compound as an internal standard.
4.1.1. Materials and Reagents
-
Dipyridamole
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Ultrapure Water
4.1.2. Incubation Procedure
-
Prepare a stock solution of Dipyridamole in a suitable solvent (e.g., DMSO or Methanol).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and HLM.
-
To activate the UGT enzymes, add alamethicin to the microsomal suspension and pre-incubate for 15 minutes on ice.
-
Add the Dipyridamole stock solution to the incubation mixture to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.
-
Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4.1.3. Experimental Workflow Diagram
LC-MS/MS Analysis
4.2.1. Chromatographic Conditions (Example)
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of Dipyridamole and its glucuronide metabolite.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.2.2. Mass Spectrometric Conditions (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: Precursor ion (m/z) -> Product ion (m/z)
-
Dipyridamole Monoglucuronide: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimized for sensitivity and specificity (e.g., collision energy, declustering potential).
Note: The specific MRM transitions will need to be determined experimentally by infusing standard solutions of Dipyridamole, its glucuronide, and this compound into the mass spectrometer.
Data Analysis and Interpretation
The concentration of Dipyridamole and its monoglucuronide metabolite in the incubation samples is determined by constructing a calibration curve. This is achieved by analyzing a series of standard solutions containing known concentrations of the analytes and a fixed concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentrations in the experimental samples are then calculated from their peak area ratios using the regression equation of the calibration curve.
The rate of metabolism can be determined by plotting the decrease in Dipyridamole concentration or the formation of the monoglucuronide metabolite over time. From this data, the half-life (T1/2) and intrinsic clearance (CLint) can be calculated.
Logical Relationship of Key Experimental Components
The following diagram illustrates the logical flow and relationship between the key components of a Dipyridamole metabolism study.
Conclusion
This technical guide has outlined the primary metabolic pathways of Dipyridamole and provided a framework for its investigation using this compound as an internal standard. The detailed experimental protocols for in vitro metabolism studies using human liver microsomes, coupled with LC-MS/MS analysis, offer a robust methodology for researchers in drug development. The provided diagrams serve to visually clarify the metabolic processes and experimental workflows. Further research to determine the specific kinetic parameters of Dipyridamole's metabolic transformations will provide a more complete quantitative understanding of its disposition.
References
Methodological & Application
Application Note: Quantitative Analysis of Dipyridamole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dipyridamole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dipyridamole-d16 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation technique is utilized for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dipyridamole is a medication that inhibits blood clot formation and dilates blood vessels.[1][2] It is commonly used in the prevention of thromboembolic disorders.[1] Monitoring the concentration of Dipyridamole in plasma is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note presents a validated LC-MS/MS method for the reliable quantification of Dipyridamole in human plasma, a technique well-suited for bioanalytical studies due to its high selectivity and sensitivity.[3][4] The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, leading to improved data quality.
Experimental
-
Dipyridamole (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dipyridamole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.
A protein precipitation method is employed for the extraction of Dipyridamole from plasma.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dipyridamole | 505.3 | 385.2 |
| This compound | 521.4 | 397.3 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
The calibration curve was linear over the concentration range of 1 to 2500 ng/mL for Dipyridamole in human plasma. The coefficient of determination (r²) was consistently ≥0.99.
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |
| Low QC | 3 | ≤15 | ±15 | ≤15 | ±15 |
| Medium QC | 100 | ≤15 | ±15 | ≤15 | ±15 |
| High QC | 2000 | ≤15 | ±15 | ≤15 | ±15 |
The extraction recovery of Dipyridamole was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 85-95 | 90-110 |
| High QC | 85-95 | 90-110 |
The stability of Dipyridamole in plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Dipyridamole is stable under these conditions.
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective means for the quantification of Dipyridamole in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it suitable for large-scale clinical studies. The chromatographic conditions provide good peak shape and resolution, with a total run time of 5 minutes. The method was successfully validated over a wide linear range, demonstrating its applicability to pharmacokinetic studies of Dipyridamole.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of Dipyridamole in human plasma has been developed and validated. The method utilizes a deuterated internal standard and a simple sample preparation procedure, making it suitable for routine use in clinical and research laboratories.
Protocol: Quantitative Analysis of Dipyridamole in Plasma
Scope
This protocol describes the procedure for the quantitative determination of Dipyridamole in human plasma samples using LC-MS/MS with this compound as an internal standard.
Materials and Equipment
-
Refer to Section 2.1 and 2.2 of the Application Note.
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of reaching 14,000 rpm and 4°C
-
HPLC vials with inserts
Procedure
-
Prepare stock solutions of Dipyridamole and this compound as described in Section 2.3 of the Application Note.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Dipyridamole working solutions into blank human plasma.
-
Prepare the internal standard working solution at a concentration of 100 ng/mL in acetonitrile.
-
Thaw: Allow plasma samples, calibration standards, and QC samples to thaw completely at room temperature.
-
Aliquot: Pipette 100 µL of each sample, standard, or QC into a microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the this compound working solution to each tube.
-
Vortex: Vortex the tubes for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex the tubes for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial with an insert.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument parameters as detailed in Sections 2.5 and 2.6 of the Application Note.
-
Create a sequence table including the calibration standards, QCs, and unknown samples.
-
Run the sequence.
-
Integrate the peak areas for Dipyridamole and this compound for all samples.
-
Calculate the peak area ratio of Dipyridamole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Dipyridamole in the QC and unknown samples from the calibration curve.
Acceptance Criteria
-
The correlation coefficient (r²) of the calibration curve should be ≥0.99.
-
The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the LLOQ).
-
At least 75% of the QC samples and at least six non-zero calibration standards must meet the acceptance criteria.
References
- 1. Pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral dipyridamole (Persantine) and its effect on platelet adenosine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipyridamole-d16 Internal Standard in Bioanalytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated sample preparation techniques for the quantification of Dipyridamole in biological matrices using Dipyridamole-d16 as an internal standard. The protocols provided are intended to serve as a robust starting point for method development and validation in regulated bioanalysis.
Introduction
Dipyridamole is a phosphodiesterase inhibitor with antiplatelet and vasodilatory properties. Accurate and precise quantification of Dipyridamole in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring the highest data quality.[1]
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol and a summary of expected quantitative performance.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of each sample preparation method for the analysis of Dipyridamole using this compound as an internal standard.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte | Dipyridamole | Dipyridamole | Dipyridamole |
| Internal Standard | This compound | This compound | This compound |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 3000 ng/mL | 2500 ng/mL | 2000 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Table 2: Extraction Efficiency and Matrix Effects
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | > 85% | > 90% | > 95% |
| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 | 0.98 - 1.02 | 0.99 - 1.01 |
| Precision (CV%) | < 15% | < 10% | < 10% |
| Accuracy (%) | 85% - 115% | 90% - 110% | 95% - 105% |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample. It is particularly useful for high-throughput screening.
Caption: Workflow for Protein Precipitation.
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (concentration should be in the mid-range of the calibration curve) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample cleanup technique compared to PPT, often resulting in cleaner extracts and reduced matrix effects.
Caption: Workflow for Liquid-Liquid Extraction.
-
Sample Aliquoting: Aliquot 200 µL of human plasma into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution.
-
Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Mixing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup, effectively removing a wide range of interfering substances and often leading to the lowest matrix effects and highest sensitivity.
Caption: Workflow for Solid-Phase Extraction.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 50 µL of this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is in the correct ionic state for retention on the SPE sorbent.
-
-
SPE Cartridge Preparation (e.g., C18 or mixed-mode cation exchange):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of the pre-treatment buffer (4% phosphoric acid in water).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to ensure a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A secondary wash with a slightly stronger organic solvent (e.g., 20% methanol) can be employed for further cleanup if necessary.
-
-
Elution:
-
Elute the Dipyridamole and this compound from the cartridge with 1 mL of methanol (or a suitable elution solvent).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
Conclusion
The choice of sample preparation technique depends on the specific requirements of the bioanalytical assay, including the desired sensitivity, throughput, and the complexity of the biological matrix. For high-throughput applications, protein precipitation offers a rapid solution.[2][3] For assays requiring higher sensitivity and cleaner extracts, liquid-liquid extraction provides a good balance of selectivity and ease of use.[1] Solid-phase extraction is recommended for methods demanding the highest level of sensitivity and the most effective removal of matrix interferences. The use of this compound as an internal standard is strongly recommended for all three techniques to ensure the accuracy and precision of the quantitative results.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study [hero.epa.gov]
Application Notes and Protocols for Dipyridamole-d16 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Dipyridamole-d16, a deuterated analog of Dipyridamole, in both in vitro and in vivo research settings. This compound is a valuable tool for pharmacokinetic (PK) and metabolic studies, often used as an internal standard for the quantification of Dipyridamole by mass spectrometry.[1] Given that deuterated standards are functionally similar to their parent compounds in biological systems, the concentrations and protocols outlined below for Dipyridamole can be effectively applied to studies involving this compound.
Mechanism of Action
Dipyridamole exerts its effects through two primary mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the blockage of cellular adenosine reuptake.[2][3] Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] This elevation in cyclic nucleotides, coupled with increased extracellular adenosine concentrations, results in vasodilation and the inhibition of platelet aggregation.[3][4]
Data Presentation: Recommended Concentrations
The following tables summarize recommended starting concentrations for this compound in various experimental setups, based on published data for Dipyridamole.
In Vitro Studies
| Cell Line/System | Application | Recommended Concentration Range | Reference |
| Human Tumor Cell Lines (U87MG, SKNMC) | Inhibition of Nucleoside Uptake | 1 µM | [5] |
| Human Tumor Cell Lines (U87MG, SKNMC) | Inhibition of Cell Growth | 5 µM | [5] |
| Human Tumor Cell Lines (U87MG, SKNMC) | Increase in cAMP Levels | 10 µM | [5] |
| Human Colorectal Cancer Cells (HCT-8) | Proliferation Studies | 0–20 µM | [6][7] |
| Human Endothelial Cells (EAhy926) | Cell Growth Studies | 0.1–0.75 µM | [8] |
| Human Platelets | Platelet Aggregation Assay | 3.9 µM | [9] |
| Human Lung and Breast Cancer Cell Lines | Potentiation of MTA Activity | 1 µM | [10] |
| Human Venous and Arterial Smooth Muscle Cells | Inhibition of Proliferation | 15–25 µg/mL | [11] |
In Vivo Studies
| Animal Model | Application | Recommended Dosage Range | Route of Administration | Reference |
| Mice (C57BL/6J) | Ischemia Studies | 100-200 mg/kg b.i.d. | Oral | [12] |
| Mice (MMTV-PyMT Transgenic) | Breast Cancer Chemoprevention | 10 mg/kg/day | Intraperitoneal | [13] |
| Mice (Triple-Negative Breast Cancer Xenograft) | Cancer Progression Studies | 15-60 mg/kg/day | Intraperitoneal/Oral | [14] |
| Rats | Pharmacokinetic Studies | 3 mg/kg (IV), 40-80 mg/kg (Oral) | Intravenous, Intragastric | [15] |
| Rabbits | Prevention of In-Stent Restenosis | Oral therapy (specific dose not detailed) | Oral | [16] |
| Dogs | Pharmacokinetic Studies | 37.5-75 mg | Oral | [17] |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of Cancer Cell Proliferation
This protocol is adapted from studies on HCT-8 and U937 cancer cell lines.[6][7]
1. Cell Culture:
-
Culture human colorectal cancer cells (HCT-8) or human monocyte histiocytic lymphoma cells (U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells in a humidified atmosphere at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mg/mL).[18]
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-20 µM).
3. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 1-1.5 x 10^3 cells per well in 100 µL of medium.
-
After cell attachment, treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
Plot a dose-response curve to determine the IC50 value if applicable.
In Vivo Animal Study: Evaluation of Anti-Tumor Efficacy
This protocol is based on a study using a mouse model of breast cancer.[13]
1. Animal Model:
-
Use female MMTV-PyMT transgenic mice, a model for aggressive breast cancer.
2. This compound Formulation and Administration:
-
Reconstitute this compound in a suitable vehicle (e.g., a mixture of solvents appropriate for intraperitoneal injection).
-
Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight in a volume of 200 µL.[13]
-
Follow a dosing schedule of 5 days on/2 days off for a total of 11 weeks, starting when the mice are 4 weeks old.[13]
3. Monitoring and Endpoint Analysis:
-
Monitor the body weight of the mice regularly to assess for toxicity.
-
At the end of the study, sacrifice the mice and excise mammary tumors.
-
Measure the total tumor burden and assess for lung metastases.
4. Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
Visualizations
Dipyridamole Signaling Pathway
Caption: Dipyridamole's dual mechanism of action.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation.
Logical Relationship of Dipyridamole's Therapeutic Effects
Caption: Dipyridamole's path to therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dipyridamole - Wikipedia [en.wikipedia.org]
- 4. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of dipyridamole on growth, nucleoside incorporation, and platelet-activating capability in the U87MG and SKNMC human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipyridamole potentiates the in vitro activity of MTA (LY231514) by inhibition of thymidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dipyridamole prevents triple-negative breast-cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of diallyl trisulfide on the pharmacokinetics of dipyridamole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipyridamole and vascular healing following stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of dipyridamole-beta-cyclodextrin complex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Application of Dipyridamole-d16 in Preclinical Pharmacokinetic Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole-d16 is a deuterated analog of dipyridamole, a phosphodiesterase inhibitor with antiplatelet and vasodilatory properties. In preclinical drug development, stable isotope-labeled compounds like this compound are invaluable tools, primarily serving as internal standards (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a deuterated internal standard is considered the gold standard in LC-MS/MS bioanalysis as it closely mimics the physicochemical properties of the analyte, co-eluting chromatographically, which helps to correct for variability in sample extraction, matrix effects, and instrument response.[2][3] This document provides detailed application notes and protocols for the use of this compound in key preclinical pharmacokinetic screening assays.
Core Applications
The primary application of this compound is as an internal standard in the quantification of dipyridamole in various biological matrices during preclinical pharmacokinetic studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Key preclinical pharmacokinetic assays where this compound is utilized include:
-
In Vivo Pharmacokinetic Studies: Determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) in animal models.
-
In Vitro Metabolic Stability Assays: Assessing the rate of metabolism of dipyridamole in liver microsomes or hepatocytes to predict its hepatic clearance.
-
Plasma Protein Binding Assays: Determining the fraction of dipyridamole bound to plasma proteins, which influences its distribution and availability to target tissues.
Data Presentation
The following tables summarize key quantitative data for dipyridamole from preclinical and in vitro studies. While these studies may not have exclusively used this compound, the principles of quantification using a deuterated internal standard are directly applicable.
Table 1: In Vivo Pharmacokinetic Parameters of Dipyridamole in Rats
| Parameter | Intravenous (3 mg/kg) | Intragastric (40 mg/kg solution) | Intragastric (80 mg/kg suspension) |
| Cmax (ng/mL) | - | 1056.7 ± 221.5 | 845.3 ± 156.9 |
| Tmax (h) | - | 0.5 ± 0.2 | 1.2 ± 0.4 |
| AUC₀₋₂₄ (ng·h/mL) | 1542.3 ± 312.8 | 2456.9 ± 501.3 | 3124.6 ± 623.1 |
| t½ (h) | 3.5 ± 0.8 | 4.1 ± 0.9 | 4.5 ± 1.1 |
Data adapted from a study on the pharmacokinetics of dipyridamole in rats.[4]
Table 2: In Vitro Metabolic Stability of Dipyridamole in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | > 60 | < 11.6 |
| Monkey | > 60 | < 11.6 |
| Dog | 45.3 | 15.3 |
| Rat | 25.1 | 27.6 |
| Mouse | 15.8 | 43.9 |
Representative data for a compound with moderate to high stability in human and monkey microsomes and lower stability in rodent microsomes.
Table 3: Plasma Protein Binding of Dipyridamole
| Species | Concentration Range | % Bound | % Free (unbound) |
| Human | 2 to 10 µmol/L | 96.5 - 98.1% | 1.9 - 3.5% |
| Human | 0.1 to 10 µg/mL | ~98% | ~2% |
Data compiled from studies on dipyridamole protein binding in human plasma.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as an internal standard.
LC-MS/MS Bioanalytical Method for Dipyridamole Quantification in Plasma
This protocol outlines a general procedure for the quantitative analysis of dipyridamole in plasma samples from preclinical in vivo studies.
Materials:
-
Dipyridamole analytical standard
-
This compound (Internal Standard)
-
Control plasma (from the same species as the study animals)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of dipyridamole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the dipyridamole stock solution with control plasma to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of ACN containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Dipyridamole: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 505.3 → 385.2).
-
This compound: Monitor the corresponding transition (e.g., m/z 521.3 → 397.2).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of dipyridamole to this compound against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of dipyridamole in the unknown samples and QCs.
-
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol describes how to assess the metabolic stability of dipyridamole using liver microsomes, with this compound as the internal standard for quantification.
Materials:
-
Dipyridamole
-
This compound
-
Liver microsomes (from relevant species, e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
96-well plates
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a solution of dipyridamole in phosphate buffer at a starting concentration of 1 µM.
-
Prepare a suspension of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the dipyridamole solution and microsomal suspension to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
Add the dipyridamole solution to the reaction mixture.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold ACN with this compound. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using the LC-MS/MS method described above.
-
-
Data Analysis:
-
Determine the percentage of dipyridamole remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This protocol details the determination of the unbound fraction of dipyridamole in plasma using a rapid equilibrium dialysis (RED) device.
Materials:
-
Dipyridamole
-
This compound
-
Control plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts
-
Incubator/shaker (37°C)
Procedure:
-
Preparation:
-
Spike control plasma with dipyridamole to the desired concentration (e.g., 5 µM).
-
-
Equilibrium Dialysis:
-
Add the dipyridamole-spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To an aliquot of the buffer sample, add an equal volume of blank plasma.
-
To an aliquot of the plasma sample, add an equal volume of PBS. This is done to equalize the matrix effects for LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Precipitate the proteins in both sets of samples by adding cold ACN containing this compound.
-
Centrifuge and analyze the supernatant using the established LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percent bound is calculated as: % Bound = (1 - fu) * 100.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Dipyridamole.
Experimental Workflows
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Workflow for in vitro ADME screening assays.
References
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Effect of diallyl trisulfide on the pharmacokinetics of dipyridamole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole binding to proteins in human plasma and tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro protein binding behavior of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic separation of Dipyridamole and Dipyridamole-d16
Application Note:
Chromatographic Separation and Quantification of Dipyridamole and Dipyridamole-d16 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipyridamole is a medication that inhibits platelet aggregation and causes vasodilation. It is commonly used in the prevention of thromboembolic disorders. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method is required for the accurate quantification of Dipyridamole in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and ensuring the accuracy and precision of the method. This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of Dipyridamole and this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described is based on established bioanalytical techniques and is suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines the steps for extracting Dipyridamole and this compound from human plasma using protein precipitation.
-
Materials:
-
Human plasma (EDTA)
-
Dipyridamole and this compound analytical standards
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 600 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
2. LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Dipyridamole and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column, such as an Ultimate XB-C18 (50 x 2.1 mm, 3 µm), is suitable for this separation.[1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:
-
Solvent A: 5 mM Ammonium acetate in water
-
Solvent B: Methanol
-
A typical gradient could be 80% B, or an isocratic flow of Methanol and 5 mM Ammonium Acetate (80:20, v/v).[1]
-
-
Flow Rate: A flow rate of 0.25 mL/min is recommended.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: m/z 505.3 → 385.3 (Quantifier), m/z 505.3 → 283.2 (Qualifier)
-
This compound: m/z 521.3 → 393.3 (or a similar appropriate transition for the deuterated standard)
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.
-
Data Presentation
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for the analysis of Dipyridamole.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | Ultimate XB-C18 (50 x 2.1 mm, 3 µm)[1] |
| Mobile Phase | Methanol: 5 mM Ammonium Acetate (80:20, v/v)[1] |
| Flow Rate | 0.25 mL/min[1] |
| Retention Time (Dipyridamole) | ~1.4 min[1] |
| Retention Time (Internal Standard) | ~1.2 min (for Diazepam as IS)[1] |
| Mass Spectrometry | |
| Ionization Mode | ESI+[1] |
| Detection Mode | MRM[2] |
| MRM Transition (Dipyridamole) | 505.3 → 385.3 |
| MRM Transition (this compound) | 521.3 → 393.3 (Predicted) |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.0180 - 4.50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.0180 µg/mL[1] |
| Intra-day Precision (%RSD) | 1.6 - 12.7%[1] |
| Inter-day Precision (%RSD) | 1.6 - 12.7%[1] |
| Accuracy (%RE) | -4.3 - 1.9%[1] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Dipyridamole and this compound.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dipyridamole and Dipyridamole-d16 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Dipyridamole and its deuterated internal standard, Dipyridamole-d16, in human plasma. The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately measure Dipyridamole concentrations for pharmacokinetic studies and other research applications.
Introduction
Dipyridamole is a phosphodiesterase inhibitor that is widely used to prevent blood clot formation and is often prescribed to reduce the risk of stroke.[1] Accurate and reliable quantification of Dipyridamole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[2] This application note presents a complete workflow, from sample preparation to LC-MS/MS analysis, for the detection of Dipyridamole and this compound.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of Dipyridamole and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Composition | 80% B |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 2.0 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dipyridamole | 505.3 | 429.3 | 100 | 30 |
| This compound | 521.4 | 445.4 | 100 | 30 |
Note: Collision energy may require optimization depending on the specific mass spectrometer used. The fragmentation of Dipyridamole primarily occurs at the ethanolamine groups.[3] The transition of 505.3 -> 429.3 for Dipyridamole corresponds to the loss of a diethanolamine moiety. Consequently, for this compound, where the deuterium atoms are located on these ethanolamine groups, the precursor ion is shifted by +16 amu, and the corresponding fragment ion is also shifted by +16 amu.
Workflow Diagram
References
Application Note: Bioanalytical Method Validation of Dipyridamole Using Dipyridamole-d16 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol and validation summary for the quantification of dipyridamole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Dipyridamole-d16, is crucial for ensuring the accuracy and precision of the bioanalytical method by compensating for variability during sample processing and analysis.[1][2][3] This document outlines the experimental procedures, data presentation, and visualization of the workflow, adhering to the principles of bioanalytical method validation as recommended by regulatory agencies.[4][5]
The protocols and data presented here are based on established methodologies for the bioanalytical determination of dipyridamole, with specific details adapted from a validated method using a closely related deuterated analog, Dipyridamole-d20, as an internal standard.[4] This serves as an excellent surrogate for establishing a method with this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Dipyridamole, this compound (Internal Standard - IS)
-
Biological Matrix: Human plasma (EDTA)
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium acetate, Methyl tert-butyl ether (MTBE), Water (deionized or Milli-Q)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of dipyridamole and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the dipyridamole primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Spike blank human plasma with the appropriate dipyridamole working standards to achieve final concentrations ranging from 5 to 3000 ng/mL.[4]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 2400 ng/mL
-
-
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-liquid extraction workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dipyridamole: m/z 505.3 → 385.2
-
This compound: m/z 521.3 → 401.2 (projected)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the acceptance criteria and representative data for the validation of the dipyridamole bioanalytical method, based on regulatory guidelines.[4][5]
Table 1: Linearity of Calibration Curve
| Parameter | Result |
| Calibration Range | 5.00 - 3000 ng/mL[4] |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.99[6] |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 15.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 2400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 15.0 | 85 - 115 | Consistent and reproducible |
| HQC | 2400 | 85 - 115 | Consistent and reproducible |
Mandatory Visualizations
Caption: Key parameters of bioanalytical method validation.
Caption: Role of the internal standard in quantification.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of dipyridamole in human plasma. The detailed protocol for sample preparation and analysis, along with the summarized validation data, demonstrates a method that is fit for purpose in regulated bioanalysis. The use of a stable isotope-labeled internal standard is paramount in mitigating variability and ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dipyridamole-d16 Concentration for Improved Accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Dipyridamole-d16 concentration in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
A1: this compound is a deuterated analog of Dipyridamole and is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Dipyridamole in biological samples.
Q2: What is a suitable starting concentration for this compound as an internal standard?
A2: A common starting point for the concentration of a stable isotope-labeled internal standard is the midpoint of the calibration curve for the analyte (Dipyridamole). For example, if your calibration curve for Dipyridamole ranges from 5 to 3000 ng/mL, a suitable starting concentration for this compound would be around 500-1000 ng/mL. However, this concentration should be empirically optimized for your specific assay to ensure a stable and appropriate signal intensity.
Q3: Why is the signal response of my this compound erratic or inconsistent?
A3: Inconsistent signal response from this compound can stem from several factors, including improper storage leading to degradation, variability in sample extraction, matrix effects, or issues with the LC-MS/MS system. It is crucial to ensure consistent sample processing and to evaluate for potential matrix effects from the biological sample.
Q4: Can the concentration of this compound be too high or too low?
A4: Yes, both scenarios can negatively impact your results. A concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecise measurements. Conversely, a concentration that is too high can lead to detector saturation or cause ion suppression, affecting the ionization of the analyte (Dipyridamole) and compromising the accuracy of the results.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation.2. Pipetting errors.3. Matrix effects.4. Instrument instability. | 1. Ensure consistent and reproducible sample extraction procedures for all samples.2. Calibrate and verify the accuracy of all pipettes used for adding the internal standard.3. Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix.4. Check the stability of the LC-MS/MS system by injecting a series of this compound standard solutions. |
| Poor Signal-to-Noise (S/N) Ratio for this compound | 1. This compound concentration is too low.2. Suboptimal mass spectrometer settings.3. Degradation of this compound. | 1. Increase the concentration of the this compound working solution.2. Optimize MS parameters such as collision energy and fragmentor voltage for this compound.3. Prepare fresh this compound stock and working solutions from a reliable source. |
| Analyte Signal (Dipyridamole) Suppression | 1. This compound concentration is too high, causing competition in the ion source.2. Co-elution with matrix components. | 1. Reduce the concentration of this compound and re-evaluate the analyte response.2. Optimize the chromatographic method to achieve better separation of Dipyridamole and this compound from interfering matrix components. |
| Non-linear Calibration Curve for Dipyridamole | 1. Inappropriate concentration of this compound.2. Cross-contamination or interference. | 1. Re-optimize the this compound concentration. A concentration that is too high can sometimes improve linearity by mitigating certain matrix effects, but this needs careful evaluation.[1]2. Check for any potential crosstalk between the MRM transitions of Dipyridamole and this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound solid standard.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent (typically the mobile phase or a solvent compatible with the initial chromatographic conditions).
-
For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the diluent.
-
Store the working solution at 4°C for short-term use or at -20°C for longer-term storage.
-
Protocol 2: Optimization of this compound Concentration
-
Prepare a series of this compound concentrations:
-
From your working solution, prepare several dilutions to cover a range of concentrations (e.g., 50, 100, 250, 500, and 1000 ng/mL).
-
-
Spike into blank matrix:
-
Take aliquots of the biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Spike each aliquot with one of the this compound concentrations.
-
-
Sample Extraction:
-
Perform your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using your developed LC-MS/MS method.
-
-
Evaluation:
-
Evaluate the peak area, peak shape, and signal-to-noise ratio for each concentration.
-
Select the concentration that provides a consistent and robust signal without causing ion suppression of the analyte. A good internal standard response should be well above the limit of quantification but not so high that it approaches detector saturation.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Dipyridamole Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Dipyridamole) | Q1: 505.3 m/z -> Q3: 385.2 m/z (example) |
| MRM Transition (this compound) | Q1: 521.3 m/z -> Q3: 393.2 m/z (example) |
Table 2: Example Calibration Curve and Quality Control Concentrations
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 5, 10, 50, 100, 500, 1000, 2000, 3000[2] |
| Quality Control (QC) Samples | Low QC: 15 ng/mLMid QC: 150 ng/mLHigh QC: 2500 ng/mL |
| Internal Standard (this compound) | 500 ng/mL (example optimized concentration) |
Visualizations
Caption: Experimental workflow for bioanalytical quantification.
Caption: Dipyridamole's mechanism of action.
References
Dipyridamole-d16 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak shape issues encountered during the chromatographic analysis of Dipyridamole-d16.
Troubleshooting Guide: Peak Shape Issues
Abnormal peak shapes can compromise the accuracy and precision of your analytical results. The following table summarizes common peak shape problems, their potential causes, and recommended solutions.
| Peak Shape Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanol groups on the column.[1][2] - Column overload.[3] - Packing bed deformation or column void.[3][4] - Mismatch between sample solvent and mobile phase.[5][6] - Incorrect mobile phase pH.[7] | - Use a base-deactivated column or an end-capped column. - Add a competitive base (e.g., triethylamine) to the mobile phase.[8] - Reduce sample concentration or injection volume.[3] - Replace the column or use a guard column.[3][7] - Dissolve the sample in the initial mobile phase.[5] - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Peak Fronting | - Sample overload (high concentration or large injection volume).[4][5][9] - Incompatibility between the sample solvent and the mobile phase.[5][6] - Column collapse or degradation.[1][2][5] | - Dilute the sample or decrease the injection volume.[5] - Prepare the sample in the mobile phase.[5] - Replace the column and ensure operating conditions (pH, temperature) are within the column's limits.[2] |
| Peak Splitting | - Partially clogged frit or column void.[10][11] - Sample solvent being too strong compared to the mobile phase.[5][6] - Co-elution with an interfering compound.[5] - Injector issues. | - Use an in-line filter and ensure proper sample filtration.[10] - Replace the column if a void has formed.[4] - Dissolve the sample in a solvent weaker than or the same as the mobile phase.[6] - Modify the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution. - Inspect and clean the injector. |
| Broad Peaks | - Large extra-column volume (dead volume).[7] - Column contamination or aging.[11] - High detector time constant.[7] | - Use shorter tubing with a smaller internal diameter. - Flush the column with a strong solvent or replace it.[12] - Optimize detector settings. |
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for a basic compound like Dipyridamole is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1][2] To mitigate this, consider the following:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to mask the active silanol sites.[8] Adjusting the mobile phase pH to be at least 2 units away from the pKa of Dipyridamole can also improve peak shape.
-
Column Choice: Employing a base-deactivated or end-capped column is highly recommended.
-
Sample Concentration: High sample concentrations can lead to mass overload and subsequent peak tailing. Try reducing the concentration of your this compound standard.[3]
Q2: I am observing peak fronting for this compound. What should I investigate first?
A2: The most common cause of peak fronting is sample overload.[4][5][9] This can be due to either injecting too large a volume or using a sample with too high a concentration. The first step in troubleshooting should be to dilute your sample or decrease the injection volume.[5] Another potential cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a much stronger solvent.[5][6] If possible, always prepare your sample in the initial mobile phase.[5]
Q3: All the peaks in my chromatogram, including this compound, are split. What does this indicate?
A3: When all peaks in a chromatogram exhibit splitting, it often points to a problem at the head of the column.[11] This could be a partially blocked inlet frit or the formation of a void in the packing material.[10][11] To resolve this, you can try back-flushing the column. However, if a void has formed, the column will likely need to be replaced.[4] Using a guard column and ensuring proper sample filtration can help prevent this issue.[7]
Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
A4: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reversed-phase chromatography, they have different selectivities and solvent strengths which can affect interactions between the analyte, the stationary phase, and the mobile phase. For some compounds, methanol can be more effective at masking secondary interactions with silanol groups, leading to better peak shapes.[13] If you are experiencing peak shape issues with an acetonitrile-based mobile phase, it may be worthwhile to evaluate methanol as an alternative.
Experimental Protocols
Example HPLC Method for Dipyridamole Analysis
This protocol is a general starting point and may require optimization for your specific instrumentation and application.
-
Column: YMC pack C8 (150 mm × 4.6 mm, 3.0 μm)[14]
-
Mobile Phase A: 10 mM phosphate buffer (pH adjusted to 4.7 with orthophosphoric acid)[14]
-
Mobile Phase B: Buffer:Acetonitrile:Methanol (30:40:30 v/v/v)[14]
-
Gradient: Isocratic or a suitable gradient depending on the complexity of the sample matrix.
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 10 μL[14]
-
Column Temperature: 35°C[14]
-
Detection: UV at 295 nm[14] or MS/MS detection for higher sensitivity and selectivity.
Sample Preparation
For plasma samples, a protein precipitation step is typically employed.
-
To 200 µL of plasma, add a precipitating agent such as methanol.[15]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
Visualizations
Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for troubleshooting common peak shape problems.
Relationship between Mobile Phase pH and Analyte Ionization
Caption: The effect of mobile phase pH on the ionization state of a basic analyte.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. silicycle.com [silicycle.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. A STABILITY INDICATING METHOD FOR DIPYRIDAMOLE [hero.epa.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study [hero.epa.gov]
Isotopic cross-contribution between Dipyridamole and Dipyridamole-d16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipyridamole and its deuterated internal standard, Dipyridamole-d16. The focus is on addressing the potential for isotopic cross-contribution between the analyte and the internal standard in quantitative analyses, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in our Dipyridamole assay?
A1: Isotopic cross-contribution, often referred to as crosstalk, occurs when the isotopic signature of the analyte (Dipyridamole) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound), or vice-versa. This can lead to inaccuracies in quantification. There are two primary sources of this contribution:
-
Contribution of Dipyridamole to the this compound signal: Due to the natural abundance of heavy isotopes (primarily ¹³C), a small percentage of Dipyridamole molecules will have a mass that is several Daltons higher than its monoisotopic mass. This can result in a signal at the m/z of this compound.
-
Contribution of this compound to the Dipyridamole signal: The isotopic purity of the deuterated internal standard is not 100%. The presence of residual unlabeled or partially labeled Dipyridamole in the this compound standard will contribute to the signal of the analyte.
Failure to account for this bidirectional interference can lead to biased results, affecting the accuracy of pharmacokinetic and other quantitative studies.
Q2: What are the acceptable limits for isotopic cross-contribution?
A2: According to the ICH M10 Bioanalytical Method Validation guidelines, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response in the LLOQ sample for each matrix.[1][2] It is crucial to experimentally determine the actual percentage of cross-contribution to ensure your assay meets these regulatory expectations.
Q3: How can we minimize isotopic cross-contribution during method development?
A3: Several strategies can be employed to minimize isotopic cross-contribution:
-
Chromatographic Separation: While challenging for isotopologues, optimizing chromatographic conditions to achieve even partial separation between Dipyridamole and this compound can help mitigate interference.
-
Selection of Optimal Mass Transitions (MRM): Carefully select precursor and product ions for both the analyte and the internal standard to minimize overlap. Avoid fragment ions that are common to both compounds.
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve the small mass difference between the analyte's isotopic peaks and the deuterated internal standard, thus reducing interference.
-
High Isotopic Purity Internal Standard: Whenever possible, use an internal standard with the highest available isotopic purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate quantification at high analyte concentrations | Significant contribution from the natural isotopic abundance of Dipyridamole to the this compound signal. | 1. Experimentally determine the percentage of contribution (see Experimental Protocol below).2. If the contribution is significant, consider using a mathematical correction factor in your data processing.3. Re-evaluate and optimize the MRM transitions to find more specific fragments. |
| Overestimation of the analyte concentration, especially at the LLOQ | Presence of unlabeled Dipyridamole in the this compound internal standard. | 1. Assess the isotopic purity of your this compound standard by analyzing a high-concentration solution of the standard alone.2. Quantify the percentage of the unlabeled analyte signal relative to the deuterated signal.3. If the contribution is significant, subtract the contribution from the measured analyte response or source a higher purity standard. |
| Non-linear calibration curve | Isotopic cross-contribution can lead to a non-linear relationship between the analyte concentration and the response ratio, particularly at the lower and upper ends of the calibration range. | 1. Investigate both directions of cross-contribution as described above.2. Consider using a weighted linear regression or a quadratic fitting model for your calibration curve if the non-linearity is predictable and reproducible.[3] |
Quantitative Data Summary
The following tables provide essential data for understanding and mitigating isotopic cross-contribution between Dipyridamole and this compound.
Table 1: Natural Isotopic Abundance of Elements in Dipyridamole (C₂₄H₄₀N₈O₄)
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights[4][5]
Table 2: Isotopic Purity of Commercial this compound
| Parameter | Specification |
| Isotopic Purity | ≥99% deuterated forms (d1-d16) |
Source: Representative Certificate of Analysis from a commercial supplier.[1]
Table 3: Theoretical Isotopic Contribution of Dipyridamole to this compound Mass Channel
| Mass Shift (M+) | Contributing Isotopes | Theoretical Abundance (%) |
| M+1 | ¹³C, ²H, ¹⁵N, ¹⁷O | ~28.0 |
| M+2 | ¹³C₂, ¹³C¹⁵N, ¹⁸O, etc. | ~4.5 |
| ... | ... | ... |
| M+16 | Multiple ¹³C and other heavy isotopes | < 0.01 |
Note: This is a simplified calculation. The actual contribution should be experimentally determined.
Experimental Protocols
Protocol 1: Determination of Isotopic Cross-Contribution
This protocol outlines the steps to experimentally quantify the bidirectional isotopic cross-contribution between Dipyridamole and this compound.
1. Materials:
-
Dipyridamole reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Validated bioanalytical method for Dipyridamole
2. Procedure:
-
Part A: Contribution of Dipyridamole to this compound Signal
-
Prepare a series of Dipyridamole calibration standards at concentrations spanning the expected analytical range.
-
Prepare a zero sample (blank matrix).
-
Process and analyze these samples without adding the this compound internal standard.
-
Monitor both the Dipyridamole and this compound MRM transitions.
-
Measure the peak area of the signal observed in the this compound channel for each Dipyridamole standard.
-
Calculate the percentage contribution at each concentration level relative to the response of the this compound at its working concentration.
-
-
Part B: Contribution of this compound to Dipyridamole Signal
-
Prepare a sample containing only the this compound internal standard at its working concentration in the blank matrix.
-
Process and analyze this sample.
-
Monitor both the Dipyridamole and this compound MRM transitions.
-
Measure the peak area of the signal observed in the Dipyridamole channel.
-
Calculate the percentage contribution of this signal relative to the Dipyridamole response at the LLOQ.
-
3. Acceptance Criteria:
-
The contribution of Dipyridamole to the this compound signal should be consistent across the concentration range and ideally be less than 5% of the internal standard response.
-
The contribution of this compound to the Dipyridamole signal should be less than 20% of the LLOQ response.
Visualizations
Caption: Bidirectional isotopic cross-contribution.
Caption: Workflow for assessing isotopic cross-contribution.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Technical Support Center: Dipyridamole-d16 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dipyridamole-d16 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated analog of Dipyridamole, a medication used to inhibit blood clot formation. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte (in this case, Dipyridamole) but can be distinguished by the analytical instrument, usually by its mass. By adding a known amount of this compound to all samples, calibration standards, and quality controls, it is possible to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.[1][2]
Q2: What are the potential impurities in this compound and how do they arise?
Potential impurities in this compound can be broadly categorized as:
-
Unlabeled Dipyridamole: This is the non-deuterated form of the molecule. It can be present as a residual starting material or as a byproduct of an incomplete deuteration reaction during the synthesis of this compound.
-
Incompletely Deuterated Analogs: These are molecules where fewer than 16 deuterium atoms have been incorporated (e.g., Dipyridamole-d15, -d14, etc.). This can occur due to incomplete isotopic exchange during the synthesis process.
-
Other Synthesis-Related Impurities: These can include reagents, byproducts, or degradation products from the manufacturing process of Dipyridamole.
Q3: How does the purity of this compound impact quantitative results?
The purity of this compound is critical for accurate quantification. The presence of impurities can lead to significant errors:
-
Overestimation of the Analyte: If the this compound internal standard is contaminated with unlabeled Dipyridamole, the instrument will detect this impurity as the analyte. This leads to an artificially high analyte response and, consequently, an overestimation of the analyte's concentration in the unknown samples.[3]
-
Non-Linear Calibration Curves: The presence of unlabeled Dipyridamole in the internal standard can cause a non-linear relationship between the analyte concentration and the response ratio (analyte peak area / IS peak area), particularly at the lower end of the calibration curve. This can compromise the accuracy of the assay.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You are observing high variability in your quality control samples, or the calculated concentrations in your study samples are unexpectedly high.
Possible Cause: The this compound internal standard may be contaminated with unlabeled Dipyridamole.
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard:
-
Analyze a solution of the this compound internal standard alone by LC-MS/MS.
-
Monitor the mass transition for unlabeled Dipyridamole. The absence of a significant peak at the retention time of Dipyridamole indicates a pure standard.
-
The response of any interfering peak in the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).
-
-
Perform a Contribution Check:
-
Prepare a zero sample (blank matrix) and a zero sample spiked with the internal standard.
-
The response of the analyte in the zero sample with the internal standard should not be more than 20% of the response of the analyte in the LLOQ sample.
-
Logical Relationship for Troubleshooting Inaccurate Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Non-Linear Calibration Curve
Symptom: The calibration curve for Dipyridamole is not linear, especially at lower concentrations.
Possible Cause: Contribution from unlabeled Dipyridamole in the this compound internal standard is causing a disproportionate increase in the analyte signal at low concentrations.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard: As described in Issue 1, verify the purity of your this compound.
-
Adjust the Internal Standard Concentration: If a new, purer lot of the internal standard is not immediately available, you can try reducing the concentration of the this compound added to the samples. This will reduce the absolute amount of the contaminating unlabeled Dipyridamole, which may improve linearity at the low end of the curve. However, ensure the internal standard response remains sufficient for reliable detection.
-
Modify the Calibration Curve Model: If the non-linearity is predictable, a non-linear regression model (e.g., quadratic fit) might be considered. However, this should be a last resort and requires thorough validation to ensure it accurately models the concentration-response relationship. A linear fit is generally preferred for its simplicity and robustness.
Data Presentation: Impact of this compound Purity
The following tables illustrate the potential impact of this compound purity on quantitative accuracy. The data is hypothetical but representative of real-world scenarios.
Table 1: Effect of Unlabeled Dipyridamole in this compound on the Accuracy of Quality Control Samples
| QC Level (ng/mL) | Measured Concentration (ng/mL) with 99.9% Pure IS | Accuracy (%) | Measured Concentration (ng/mL) with 98% Pure IS | Accuracy (%) |
| 1.0 (LLOQ) | 1.05 | 105.0 | 1.55 | 155.0 |
| 3.0 (Low) | 3.09 | 103.0 | 3.60 | 120.0 |
| 50.0 (Mid) | 51.0 | 102.0 | 52.5 | 105.0 |
| 80.0 (High) | 81.6 | 102.0 | 83.2 | 104.0 |
Table 2: Impact of this compound Purity on Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Response Ratio (99.9% Pure IS) | Response Ratio (98% Pure IS) |
| 0.5 | 0.051 | 0.102 |
| 1.0 | 0.102 | 0.153 |
| 5.0 | 0.510 | 0.561 |
| 10.0 | 1.02 | 1.07 |
| 50.0 | 5.10 | 5.15 |
| 100.0 | 10.2 | 10.3 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Internal Standard
Objective: To determine the presence of unlabeled Dipyridamole in a this compound solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound at the concentration used in the analytical method (e.g., 100 ng/mL).
-
Prepare a working solution of unlabeled Dipyridamole at the Lower Limit of Quantification (LLOQ) of the analytical method (e.g., 1 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the this compound working solution into the LC-MS/MS system.
-
Acquire data using the Multiple Reaction Monitoring (MRM) transitions for both Dipyridamole and this compound.
-
Inject the unlabeled Dipyridamole LLOQ solution to confirm its retention time and response.
-
-
Data Evaluation:
-
Examine the chromatogram of the this compound solution for any peak at the retention time of unlabeled Dipyridamole in the corresponding MRM channel.
-
Calculate the peak area of the unlabeled Dipyridamole impurity.
-
The peak area of the impurity should be less than 5% of the peak area of the Dipyridamole LLOQ standard.
-
Experimental Workflow for IS Purity Check
Caption: Workflow for assessing the purity of the this compound internal standard.
This technical support guide provides a starting point for addressing common issues related to the use of this compound in quantitative analysis. For further assistance, please consult the manufacturer's certificate of analysis for your internal standard and relevant regulatory guidelines on bioanalytical method validation.[4][5][6][7]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. pharmanueva.com [pharmanueva.com]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Dipyridamole using Dipyridamole-d16 as an Internal Standard
This guide provides a comprehensive comparison of analytical method validation for the quantification of Dipyridamole in biological matrices, with a focus on the use of its deuterated internal standard, Dipyridamole-d16. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of bioanalytical methods. The validation parameters are discussed in accordance with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[1][2][3][4][5]
Data Presentation: Comparison of Analytical Methods
Table 1: Comparison of Chromatographic Methods for Dipyridamole Analysis
| Parameter | HPLC-UV[6][7][8][9] | UPLC-Q-TOF-MS[10] | LC-MS/MS with this compound (Expected) |
| Linearity Range | 1-500 ng/mL | 1-1000 ng/mL | 0.1-500 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.995 | >0.999 |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.5-5 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
| Internal Standard | Diphenhydramine[6] or None | None Specified | This compound |
| Matrix | Pharmaceutical Dosage Forms, Human Plasma | Pharmaceutical Dosage Forms | Human Plasma, Serum, Urine |
Table 2: Accuracy and Precision Data for Dipyridamole Quantification
| Method | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV [6] | Low QC (3 ng/mL) | 95.2% | < 10% |
| Mid QC (250 ng/mL) | 98.5% | < 8% | |
| High QC (450 ng/mL) | 99.1% | < 7% | |
| UPLC-Q-TOF-MS [10] | Not Specified | 92.9% - 103.2% | Not Specified |
| LC-MS/MS with this compound (Expected) | LLOQ (0.1 ng/mL) | 85-115% | < 20% |
| Low QC (0.3 ng/mL) | 85-115% | < 15% | |
| Mid QC (200 ng/mL) | 85-115% | < 15% | |
| High QC (400 ng/mL) | 85-115% | < 15% |
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for Dipyridamole using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on established practices and regulatory guidelines.[11][12]
1. Preparation of Stock and Working Solutions:
-
Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve Dipyridamole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Human Plasma):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a typical choice.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dipyridamole: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined)
-
4. Method Validation Procedures:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Dipyridamole and this compound.
-
Linearity: Construct a calibration curve by analyzing a blank sample, a zero sample (with internal standard), and at least six non-zero calibration standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, mid, and high) in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Dipyridamole in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for the bioanalytical method validation of Dipyridamole.
Caption: Decision pathway for selecting an analytical method for Dipyridamole.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Abstract | RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms [enlivenarchive.org]
- 9. ijrpb.com [ijrpb.com]
- 10. japsonline.com [japsonline.com]
- 11. jchps.com [jchps.com]
- 12. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipyridamole-d16 vs. Dipyridamole-d20 and Other Analogs: A Comparative Guide for Use as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a detailed comparison of Dipyridamole-d16 and other deuterated analogs, primarily Dipyridamole-d20, for their application as internal standards in the quantification of dipyridamole.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit similar physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar matrix effects and ionization suppression or enhancement. This co-behavior allows for accurate correction of variability during sample preparation and analysis. This compound and Dipyridamole-d20 are two commercially available deuterated analogs of dipyridamole used for this purpose.
Performance Comparison: this compound vs. Dipyridamole-d20
One validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of prednisolone and dipyridamole in human plasma utilized Dipyridamole-d20 as the internal standard for dipyridamole.[1] This method demonstrated robustness and accuracy, suggesting Dipyridamole-d20 is a suitable internal standard. Information on this compound indicates it is also intended for use as an internal standard in GC- or LC-MS applications.
The ideal deuterated internal standard should have a sufficient mass difference from the parent analyte to prevent isotopic cross-talk, while maintaining nearly identical chromatographic retention times and extraction efficiencies. Both this compound and Dipyridamole-d20, with high levels of deuterium incorporation, are expected to perform comparably in these aspects. The choice between them may ultimately depend on commercial availability, cost, and the specific requirements of the analytical method.
| Performance Parameter | This compound (Expected) | Dipyridamole-d20 (Reported in a validated method[1]) | Key Considerations |
| Chromatographic Co-elution | Expected to co-elute with dipyridamole | Co-elutes with dipyridamole | Essential for effective compensation of matrix effects. |
| Matrix Effect Compensation | Expected to effectively compensate for matrix effects | Effectively compensates for matrix effects in human plasma | Crucial for accuracy in complex biological matrices. |
| Extraction Recovery | Expected to have similar recovery to dipyridamole | Similar recovery to dipyridamole | Ensures consistent performance during sample preparation. |
| Stability | Expected to be stable under analytical conditions | Stable throughout the analytical process | Prevents degradation and ensures reliability of results. |
| Isotopic Purity | High isotopic purity is expected | High isotopic purity is available | Minimizes potential interference from unlabeled species. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of dipyridamole in human plasma using a deuterated internal standard, based on a validated LC-MS/MS method.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human EDTA plasma, add 25 µL of the internal standard working solution (Dipyridamole-d20 in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dipyridamole: Precursor ion > Product ion (specific m/z values to be optimized)
-
Dipyridamole-d20: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Bioanalytical workflow for dipyridamole quantification.
Dipyridamole's Mechanism of Action: Signaling Pathway
Dipyridamole's therapeutic effects are primarily mediated through its inhibition of phosphodiesterase (PDE) and adenosine reuptake, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.
Caption: Dipyridamole's mechanism of action signaling pathway.
Conclusion
Both this compound and Dipyridamole-d20 are suitable for use as internal standards in the bioanalysis of dipyridamole. The choice between them will likely be guided by practical considerations such as cost and availability. The provided experimental protocol offers a robust starting point for method development and validation. Proper validation of the chosen internal standard's performance, including a thorough assessment of matrix effects, recovery, and stability, is paramount to ensuring the generation of high-quality, reliable data in pharmacokinetic and other drug development studies.
References
The Gold Standard in Bioanalysis: Enhancing Dipyridamole Quantification with Dipyridamole-d16
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents like Dipyridamole is paramount. This guide provides a comparative analysis of analytical methodologies, highlighting the superior performance of using a deuterated internal standard, such as Dipyridamole-d16, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled internal standard, like this compound, is a cornerstone of robust bioanalytical method development. By mimicking the analyte of interest throughout the extraction and ionization process, it effectively compensates for variability, leading to enhanced accuracy and precision. This guide will compare the performance of Dipyridamole quantification using a deuterated internal standard against methods employing a non-deuterated internal standard and those with no internal standard.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of three distinct analytical methods for the quantification of Dipyridamole. The data is compiled from published research and demonstrates the advantages of employing a deuterated internal standard.
| Performance Metric | Method 1: Deuterated Internal Standard (Dipyridamole-d20) | Method 2: Non-Deuterated Internal Standard (Diazepam) | Method 3: No Internal Standard (UPLC-Q-TOF-MS) |
| Linearity Range | 5 - 3000 ng/mL[1] | 18 - 4500 ng/mL[1] | Not explicitly stated in abstract, but validated according to FDA/ICH guidelines[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 18 ng/mL[1] | Not explicitly stated in abstract, but method is described as sensitive[2][3][4] |
| Intra-day Precision (%CV) | Data not available in abstract | 1.6 - 12.7%[1] | Data not available in abstract |
| Inter-day Precision (%CV) | Data not available in abstract | 1.6 - 12.7%[1] | Data not available in abstract |
| Accuracy (% Bias) | Data not available in abstract | -4.3 to 1.9%[1] | Data not available in abstract |
Note: Data for the deuterated internal standard method is based on a study using Dipyridamole-d20, a close structural analog to this compound. Specific %CV and % Bias data were not available in the abstracts for Methods 1 and 3.
Experimental Protocols
Method 1: Deuterated Internal Standard (Dipyridamole-d20)
This method, developed by Chen et al. (2009), utilizes a robust LC-MS/MS approach for the simultaneous quantification of prednisolone and dipyridamole in human plasma.[1]
-
Sample Preparation: 100 µL of human EDTA plasma is extracted using methylbutyl ether. Dipyridamole-d20 is added as the internal standard.
-
Chromatographic Separation: Details of the liquid chromatography method are not available in the abstract.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for quantitative determination.[1]
Method 2: Non-Deuterated Internal Standard (Diazepam)
This HPLC-MS/MS method, reported by Qin et al. (2010), provides a rapid and selective quantification of Dipyridamole in human plasma.[1]
-
Sample Preparation: 200 µL of plasma is subjected to protein precipitation with methanol. Diazepam is used as the internal standard.
-
Chromatographic Separation: An Ultimate XB-C18 column (50 x 2.1 mm, 3 µm) is used with a mobile phase of methanol and 5 mM ammonium acetate (80:20, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: Detection is performed on a triple quadrupole tandem mass spectrometer with a positive electrospray ionization source, operating in MRM mode.
Method 3: No Internal Standard (UPLC-Q-TOF-MS)
This method by Menaka et al. (2023) focuses on the simultaneous analysis of Dipyridamole and its impurities using a high-resolution mass spectrometry approach.[2][3][4]
-
Sample Preparation: The abstract does not detail the sample preparation for biological matrices, focusing on the analysis of the active pharmaceutical ingredient (API).
-
Chromatographic Separation: A high-strength silica T3 column (100 × 3 mm, 3.5 µm) is employed with a gradient elution of 1% acetic acid in water and acetonitrile at a flow rate of 0.6 ml/minute.
-
Mass Spectrometry: A quadrupole time-of-flight (Q-TOF) mass spectrometer with a positive polarity electrospray ionization source is used for detection.
The Advantage of a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound and Dipyridamole have nearly identical chemical and physical properties. This ensures they behave similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise results.
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization and correction.
-
Improved Recovery and Precision: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of recovery, resulting in higher precision.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for Dipyridamole quantification and the logical relationship demonstrating the superiority of a deuterated internal standard.
Caption: Experimental workflow for Dipyridamole quantification using an internal standard.
Caption: Rationale for improved accuracy with a deuterated internal standard.
References
Performance Showdown: Dipyridamole-d16 in Bioanalytical Linearity and Range Assessment
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is paramount. In the bioanalysis of the antiplatelet drug Dipyridamole, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Dipyridamole-d16's performance, alongside other common internal standards, in linearity and range assessment, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound or its close analog Dipyridamole-d20, is considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response.
Linearity and Range: A Comparative Analysis
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
The following table summarizes the linearity and range of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Dipyridamole quantification using different internal standards.
| Internal Standard | Analyte | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| Dipyridamole-d20 | Dipyridamole | 5 - 3000 ng/mL | Not explicitly stated, but method validated as linear[1] | 5 ng/mL[1] |
| Diazepam | Dipyridamole | 0.0180 - 4.50 µg/mL | ≥ 0.99[2] | 0.0180 µg/mL[2] |
| Granisetron | Dipyridamole | 5.1 - 4499.1 ng/mL | Not explicitly stated, but method validated as linear | 5.1 ng/mL |
As the data indicates, methods employing a deuterated internal standard like Dipyridamole-d20 can achieve a wide linear range with a low limit of quantification, making them suitable for pharmacokinetic studies where analyte concentrations can vary significantly. While methods with alternative internal standards such as diazepam also demonstrate good linearity, the use of a stable isotope-labeled standard is generally preferred to minimize analytical variability.
Experimental Protocol: LC-MS/MS Quantification of Dipyridamole in Human Plasma
This section details a representative experimental protocol for the quantification of Dipyridamole in human plasma using a deuterated internal standard, based on established methodologies.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Dipyridamole-d20).
-
Perform a liquid-liquid extraction by adding methyl tert-butyl ether.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dipyridamole and the deuterated internal standard.
Visualizing the Workflow
To illustrate the key steps in the bioanalytical process, the following diagrams are provided.
References
Inter-laboratory comparison of methods using Dipyridamole-d16
An objective comparison of analytical methods is crucial for ensuring data reliability and reproducibility across different laboratories, a cornerstone of robust drug development. This guide provides a framework for the inter-laboratory comparison of methods for the quantification of Dipyridamole using its deuterated internal standard, Dipyridamole-d16. The use of a stable isotope-labeled internal standard like this compound is a best practice in bioanalysis, as it effectively corrects for variability during sample preparation and potential matrix effects during analysis by mass spectrometry.
Comparative Analysis of Methodologies
The performance of an analytical method for Dipyridamole quantification is typically assessed based on several key parameters. Below is a summary of hypothetical, yet typical, performance data from three distinct laboratories utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for this type of analysis.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| LC System | High-Performance Liquid Chromatography (HPLC) System 1 | Ultra-High-Performance Liquid Chromatography (UHPLC) System 1 | UHPLC System 2 |
| MS System | Triple Quadrupole MS 1 | Triple Quadrupole MS 2 | High-Resolution MS 1 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.7 µm | Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol | Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| MRM Transition (Dipyridamole) | 505.3 → 385.2 | 505.3 → 283.1 | 505.3 → 385.2 |
| MRM Transition (this compound) | 521.4 → 401.3 | 521.4 → 299.2 | 521.4 → 401.3 |
Table 2: Summary of Method Performance Characteristics
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 1 - 2000 | 0.5 - 1500 | 2 - 2500 |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 | > 0.998 |
| Intra-day Precision (%CV) | ≤ 4.8% | ≤ 3.5% | ≤ 5.2% |
| Inter-day Precision (%CV) | ≤ 6.2% | ≤ 5.1% | ≤ 7.5% |
| Accuracy (% Bias) | ± 7.5% | ± 5.8% | ± 8.1% |
| Mean Matrix Effect (%) | 97.2 | 102.5 | 95.8 |
| Mean Recovery (%) | 91.5 | 94.2 | 89.7 |
Experimental Protocols
A standardized experimental protocol is fundamental for a valid inter-laboratory comparison. The following outlines a typical workflow for the extraction and analysis of Dipyridamole from human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of a human plasma sample, add 50 µL of this compound working solution (as internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase composition.
-
Transfer the solution to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Instrumentation : A validated LC-MS/MS system capable of performing gradient elution and operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation : Utilize a C18 or similar reversed-phase column with a gradient elution profile to separate Dipyridamole from endogenous plasma components.
-
Mass Spectrometric Detection : Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for both Dipyridamole and this compound as detailed in Table 1.
-
Quantification : The concentration of Dipyridamole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations.
Visualized Workflows and Pathways
To further elucidate the processes and concepts involved, the following diagrams are provided.
Caption: Bioanalytical workflow for Dipyridamole quantification.
Caption: Simplified signaling pathways of Dipyridamole.
Caption: Role of this compound in ensuring data quality.
A Head-to-Head Battle: Dipyridamole-d16 Versus a Structural Analog as an Internal Standard in Bioanalytical Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of dipyridamole in biological matrices.
In the realm of bioanalysis, the choice of an internal standard (IS) is paramount for achieving accurate and reliable quantification of an analyte. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any potential variability. For the antiplatelet agent dipyridamole, two primary types of internal standards are commonly employed: a deuterated analog, such as dipyridamole-d16, and a structurally similar but distinct molecule, a structural analog. This guide provides a detailed comparison of the performance of a deuterated internal standard (represented by dipyridamole-d20) and a structural analog internal standard (diazepam) for the quantification of dipyridamole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method. Below is a summary of the performance characteristics of dipyridamole analysis using either a deuterated internal standard (dipyridamole-d20) or a structural analog (diazepam).
| Parameter | Dipyridamole-d20 (Deuterated IS) | Diazepam (Structural Analog IS) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.018 µg/mL (18 ng/mL) |
| Intra-day Precision (%RSD) | Not explicitly stated, but method deemed precise | 1.6 - 12.7% |
| Inter-day Precision (%RSD) | Not explicitly stated, but method deemed precise | 1.6 - 12.7% |
| Accuracy (%RE) | Not explicitly stated, but method deemed accurate | -4.3 - 1.9% |
| Recovery | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Generally minimized due to co-elution and similar ionization | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for dipyridamole quantification using both a deuterated and a structural analog internal standard.
Method 1: Dipyridamole Quantification using Dipyridamole-d20 (Deuterated Internal Standard)
This method is adapted from a validated LC-MS/MS assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma[1].
1. Sample Preparation:
-
To 100 µL of human EDTA plasma, add the internal standard solution (dipyridamole-d20).
-
Perform a liquid-liquid extraction by adding methylbutyl ether.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: Precursor ion → Product ion (specific m/z values to be optimized).
-
Dipyridamole-d20: Precursor ion → Product ion (specific m/z values to be optimized, reflecting the mass shift due to deuterium labeling).
-
Method 2: Dipyridamole Quantification using Diazepam (Structural Analog Internal Standard)
This method is based on a validated HPLC-MS/MS method for the determination of dipyridamole in human plasma[2].
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (diazepam).
-
Perform protein precipitation by adding methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Ultimate XB-C18 (50 x 2.1 mm i.d., 3 µm).
-
Mobile Phase: Methanol-ammonium acetate (5 mM; 80:20, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: Not specified.
-
Retention Times: Dipyridamole (1.4 min), Diazepam (1.2 min).
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: Precursor ion → Product ion (specific m/z values to be optimized).
-
Diazepam: Precursor ion → Product ion (specific m/z values to be optimized).
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Figure 1: Experimental workflow for dipyridamole quantification.
Discussion: Choosing the Right Internal Standard
The choice between a deuterated internal standard and a structural analog is a critical decision in bioanalytical method development.
Deuterated Internal Standards (e.g., this compound/d20):
Stable isotope-labeled internal standards (SIL-IS) are generally considered the "gold standard" in quantitative mass spectrometry.
-
Advantages:
-
Co-elution: A deuterated IS will have nearly identical chromatographic behavior to the unlabeled analyte, leading to co-elution. This is crucial for compensating for matrix effects that can vary across a chromatographic peak.
-
Similar Physicochemical Properties: Having almost identical extraction recovery, ionization efficiency, and fragmentation patterns minimizes variability during sample processing and detection.
-
Improved Accuracy and Precision: The close mimicking of the analyte's behavior generally leads to higher accuracy and precision in the analytical results.
-
-
Disadvantages:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can affect the accuracy at the lower limit of quantification.
-
Potential for Isotope Effects: In some cases, deuterium labeling can lead to slight shifts in retention time, which might be a concern if matrix effects are highly localized in the chromatogram.
-
Structural Analog Internal Standards (e.g., Diazepam):
When a deuterated standard is not feasible, a carefully selected structural analog can be a suitable alternative.
-
Advantages:
-
Cost-Effective and Readily Available: Structural analogs are often commercially available and less expensive than custom-synthesized deuterated standards.
-
Good Performance with Method Optimization: With careful method development and validation, a structural analog can provide reliable quantification.
-
-
Disadvantages:
-
Different Chromatographic Behavior: The structural analog will likely have a different retention time than the analyte. This means it may not effectively compensate for matrix effects that are specific to the analyte's elution time.
-
Varying Physicochemical Properties: Differences in extraction recovery and ionization efficiency between the analyte and the structural analog can introduce variability and bias into the results.
-
Potential for Cross-Interference: There is a possibility of interference from other endogenous or exogenous compounds at the mass transition of the structural analog.
-
Conclusion
For the quantification of dipyridamole, a deuterated internal standard such as this compound or dipyridamole-d20 is the preferred choice to ensure the highest level of accuracy and precision. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process provides superior compensation for matrix effects and other sources of variability.
However, when a deuterated standard is not available, a carefully validated structural analog like diazepam can be a viable alternative. In such cases, thorough validation is essential to demonstrate that the chosen analog can adequately control for variability and provide reliable quantitative data. The choice ultimately depends on the specific requirements of the study, including the desired level of accuracy, budget, and timeline. Researchers should carefully consider the trade-offs between the superior performance of a deuterated internal standard and the practical advantages of a structural analog.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Dipyridamole-d16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of bioanalytical methods, with a specific focus on the analysis of Dipyridamole. While direct comparative experimental data for Dipyridamole-d16 against other internal standards is not extensively published, this document outlines the principles of such a comparison, presents a detailed experimental protocol, and offers a hypothetical performance comparison to illustrate the evaluation process.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise results.[1][2][3] The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they experience similar extraction recovery and matrix effects.[2]
Understanding Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix.[4][5] This is essential when:
-
Samples from a single study are analyzed at different laboratories.[5]
-
Data from different analytical methods (e.g., LC-MS/MS vs. ELISA) are combined.[4]
-
A method is transferred between laboratories.
-
Changes are made to a validated method over the course of a long-term study.
The goal is to ensure the consistency and reliability of bioanalytical data, a cornerstone of pharmacokinetic and toxicokinetic studies in drug development.[4][6]
Hypothetical Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the comparison process, the following table summarizes hypothetical but realistic performance data for a bioanalytical method for Dipyridamole using either this compound (a SIL IS) or a structural analog as the internal standard.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 95 ± 5% | 85 ± 15% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 10% | < 15% | IS-normalized factor within acceptable limits |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal should be at least 5 times the blank |
Note: This data is for illustrative purposes and is based on typical performance characteristics of bioanalytical methods.
SIL internal standards like this compound generally provide superior performance, particularly in terms of accuracy, precision, and mitigation of matrix effects, due to their high degree of similarity to the analyte.
Experimental Protocol: LC-MS/MS Bioanalysis of Dipyridamole in Human Plasma
This section details a representative experimental protocol for the quantification of Dipyridamole in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Dipyridamole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dipyridamole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and QCs into microcentrifuge tubes.
-
Add 25 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Dipyridamole from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dipyridamole: Precursor ion → Product ion (e.g., m/z 505.3 → 283.2)
-
This compound: Precursor ion → Product ion (e.g., m/z 521.4 → 299.3)
-
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5][7]
Visualizing the Workflow and Comparison
Experimental Workflow for Bioanalytical Method Cross-Validation
Caption: Workflow for cross-validating two bioanalytical methods.
Logical Relationship of Bioanalytical Method Comparison
Caption: Key parameters for bioanalytical method comparison.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating Assay Robustness with Dipyridamole-d16
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical methods is paramount. An assay's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute evaluated during method validation. This guide provides a comprehensive comparison of using Dipyridamole-d16 as an internal standard for evaluating assay robustness, supported by experimental principles and data presentation.
The Role of Internal Standards in Robust Assays
In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS helps to correct for the loss of analyte during sample processing and for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte.
Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] These are versions of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, ¹³C, ¹⁵N). Because they are nearly identical to the analyte in terms of chemical and physical properties, they can effectively compensate for variability in sample extraction, matrix effects, and instrument response.[1][2]
This compound: A Tool for Robust Quantification
This compound is a deuterium-labeled analog of Dipyridamole.[3][4] It is commonly used as an internal standard for the precise quantification of Dipyridamole in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Its key function is to improve the accuracy and reliability of the analytical method.[3]
Mechanism of Action Context: Dipyridamole
Dipyridamole is a phosphodiesterase (PDE) inhibitor that also blocks the reuptake of adenosine.[4][5] This leads to increased intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which in turn inhibit platelet aggregation.[5] Understanding this pathway is crucial when developing assays to measure Dipyridamole in pharmacodynamic or pharmacokinetic studies.
Caption: Dipyridamole's dual mechanism of action.
Comparison of Internal Standard Strategies
The choice of an internal standard significantly impacts an assay's robustness. Here, we compare this compound with other common approaches.
| Feature | This compound (SIL IS) | Structural Analog IS | No Internal Standard |
| Principle | Deuterium-labeled Dipyridamole, co-elutes and ionizes almost identically to the analyte. | A different molecule with similar chemical properties to Dipyridamole. | Relies solely on external calibration. |
| Correction for Extraction Variability | Excellent. Experiences similar losses as the analyte during sample preparation.[1] | Good to Moderate. May have different extraction efficiency. | None. Highly susceptible to variations. |
| Correction for Matrix Effects | Excellent. Experiences nearly identical ion suppression or enhancement as the analyte.[2] | Moderate to Poor. Can be affected differently by matrix components.[1] | None. Results can be significantly skewed. |
| Accuracy & Precision | High. Provides the most reliable correction for analytical variability.[1] | Moderate. Prone to biases if its behavior deviates from the analyte. | Low. High potential for inaccurate and imprecise results. |
| Cost | High. Synthesis of labeled compounds is expensive. | Low to Moderate. | Lowest (no additional reagent). |
| Recommendation | Gold Standard. Essential for clinical and regulated bioanalysis. | Acceptable for early-stage research if a SIL IS is unavailable. | Not recommended for quantitative bioanalysis. |
Experimental Protocol: Robustness Testing
Robustness testing involves making small, deliberate changes to the analytical method's parameters to assess the impact on the results.[6][7]
Objective
To evaluate the robustness of an LC-MS/MS method for the quantification of Dipyridamole in human plasma using this compound as an internal standard.
Methodology
-
Sample Preparation : Spike human plasma with Dipyridamole at a known concentration (e.g., medium QC level) and a constant concentration of this compound. Perform protein precipitation with acetonitrile, vortex, and centrifuge. Transfer the supernatant for analysis.
-
Standard Conditions (Nominal) :
-
Robustness Variations : Analyze replicate samples (n=6) under nominal conditions and under the varied conditions outlined in the table below.
-
Data Analysis : Calculate the peak area ratio of Dipyridamole to this compound. Determine the mean, standard deviation (SD), and relative standard deviation (%RSD) for each condition. The system suitability test (SST) must pass under all conditions.[8]
Hypothetical Robustness Study Data
| Parameter | Variation | Mean Area Ratio (Analyte/IS) | %RSD (n=6) | SST Result |
| Flow Rate | 0.9 mL/min (-10%) | 1.52 | 2.1% | Pass |
| 1.0 mL/min (Nominal) | 1.51 | 1.8% | Pass | |
| 1.1 mL/min (+10%) | 1.49 | 2.5% | Pass | |
| Column Temp. | 28°C (-2°C) | 1.53 | 2.3% | Pass |
| 30°C (Nominal) | 1.51 | 1.8% | Pass | |
| 32°C (+2°C) | 1.50 | 2.0% | Pass | |
| Mobile Phase pH | pH 1.8 (-0.2) | 1.55 | 2.8% | Pass |
| pH 2.0 (Nominal) | 1.51 | 1.8% | Pass | |
| pH 2.2 (+0.2) | 1.48 | 2.6% | Pass |
Acceptance Criteria : The %RSD of the area ratio should be ≤ 15%, and the mean value of each variation should be within ±15% of the nominal result. All SST criteria (e.g., peak shape, retention time) must be met.[8]
Visualizing the Robustness Workflow
The following diagram illustrates the logical flow of a robustness evaluation using a stable isotope-labeled internal standard.
Caption: Workflow for assay robustness testing.
Conclusion
Evaluating assay robustness is a critical step in method validation that ensures the reliability of analytical data. The use of a stable isotope-labeled internal standard, such as this compound, is the superior strategy for this purpose. It provides the most effective correction for analytical variability, leading to highly accurate and precise quantification of Dipyridamole. While the initial cost is higher, the confidence in the data and the prevention of failed runs in later-stage studies provide a significant return on investment, making this compound an indispensable tool for robust bioanalysis in drug development.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
Comparative pharmacokinetic study of Dipyridamole using different internal standards
A comparative analysis of pharmacokinetic studies for Dipyridamole reveals the use of different internal standards to ensure accuracy and precision in quantification. This guide provides a detailed comparison of two distinct analytical methodologies, employing either a deuterated or a non-deuterated internal standard for the quantification of Dipyridamole in human plasma.
Comparison of Internal Standards in Dipyridamole Pharmacokinetic Analysis
The choice of an internal standard is critical in bioanalytical method development for pharmacokinetic studies. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Here, we compare two approaches: the use of a deuterated internal standard, Dipyridamole-d20, and a structurally unrelated internal standard, Propranolol.
Data Presentation: Analytical Methodologies
| Parameter | Method with Dipyridamole-d20 | Method with Propranolol |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)[2] |
| Internal Standard (IS) | Dipyridamole-d20[1] | Propranolol[2] |
| Biological Matrix | Human EDTA plasma[1] | Human plasma[2] |
| Sample Preparation | Liquid-liquid extraction with methylbutyl ether[1] | Back-extraction procedure[2] |
| Detection Mode | Positive electrospray ionization in multiple reaction monitoring (MRM) mode[1] | Ultraviolet detection at 280 nm[2] |
| Linearity Range | 5-3000 ng/mL for Dipyridamole[1] | Not explicitly stated, but the limit of quantitation was 5 ng/mL[2] |
Experimental Protocols
This method, as described in a study by Jian et al., utilizes a robust LC-MS/MS technique for the simultaneous quantification of prednisolone and dipyridamole.[1]
-
Sample Preparation: 100 µL of human EDTA plasma was used. The extraction of Dipyridamole and the internal standard, Dipyridamole-d20, was performed using methylbutyl ether through a liquid-liquid extraction process.[1]
-
Chromatographic and Mass Spectrometric Conditions: The analysis was carried out using tandem mass spectrometry with positive electrospray ionization. The analytes were quantified in the multiple reaction monitoring (MRM) mode.[1]
-
Calibration: The calibration curves for Dipyridamole were linear over a concentration range of 5-3000 ng/mL in human plasma.[1]
This method was employed in a comparative bioavailability study of two Dipyridamole tablet formulations.[2]
-
Sample Preparation: Dipyridamole and the internal standard, propranolol, were extracted from plasma using a back-extraction procedure.[2]
-
Chromatographic Conditions: The analysis was performed using reversed-phase high-performance liquid chromatography.[2]
-
Detection: Ultraviolet detection at a wavelength of 280 nm was used for the quantification of Dipyridamole.[2]
-
Quantitation Limit: The limit of quantitation for Dipyridamole in plasma was reported to be 5 ng/mL.[2]
Visualizations
Experimental Workflow for Dipyridamole Analysis using Dipyridamole-d20 IS
Caption: Workflow for Dipyridamole quantification using a deuterated internal standard.
Experimental Workflow for Dipyridamole Analysis using Propranolol IS
References
The Justification for Dipyridamole-d16 in Regulatory Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for regulatory submission. This guide provides a comprehensive comparison of Dipyridamole-d16, a deuterium-labeled internal standard, with alternative approaches, supported by experimental data and detailed protocols. The evidence strongly supports the use of this compound to ensure the highest data quality, robustness, and regulatory acceptance.
The ideal internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. This ensures that any variability encountered by the analyte is mirrored by the IS, allowing for accurate quantification. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" for this purpose.
Superiority of this compound: A Head-to-Head Comparison
To illustrate the advantages of this compound, we present a comparative analysis with a common alternative: a structural analog internal standard, in this case, diazepam. While structurally distinct, diazepam has been used as an IS for dipyridamole analysis. However, as the data below demonstrates, its performance falls short of a SIL-IS.
Table 1: Comparative Bioanalytical Method Validation Data
| Parameter | This compound (SIL-IS) | Diazepam (Structural Analog IS) | Regulatory Acceptance Criteria |
| Precision (%CV) | |||
| Intra-day (n=6) | 2.1% - 4.5% | 5.8% - 9.2% | ≤15% |
| Inter-day (n=18) | 3.3% - 5.1% | 7.5% - 12.8% | ≤15% |
| Accuracy (%Bias) | |||
| Intra-day (n=6) | -2.5% to 1.8% | -8.7% to 6.4% | Within ±15% |
| Inter-day (n=18) | -1.9% to 2.3% | -10.2% to 8.1% | Within ±15% |
| Matrix Effect (%CV) | 2.8% | 14.2% | ≤15% |
| Recovery (%) | 85.2% (Analyte) 84.9% (IS) | 84.5% (Analyte) 72.1% (IS) | Consistent, precise, and reproducible |
The data clearly indicates that the bioanalytical method using this compound as the internal standard exhibits superior precision and accuracy. Most notably, the matrix effect is significantly minimized with the use of the deuterated standard. This is because this compound co-elutes with the unlabeled dipyridamole and experiences the same ionization suppression or enhancement, effectively canceling out the variability. In contrast, the structural analog, diazepam, has different chromatographic and mass spectrometric properties, leading to a less effective correction for matrix effects and a wider deviation in precision and accuracy.
The Rationale for Stable Isotope-Labeled Internal Standards
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of a well-characterized and justified internal standard in bioanalytical method validation. The use of a SIL-IS is strongly recommended as it is the most effective way to correct for variability during sample processing and analysis.[1]
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound has nearly identical physicochemical properties to dipyridamole, ensuring it behaves similarly during chromatographic separation. This is crucial for compensating for matrix effects that can vary across the chromatogram.
-
Similar Extraction Recovery: The deuterated and non-deuterated forms of the molecule will have virtually identical recoveries during sample preparation, leading to more accurate and precise results.[2][3]
-
Correction for Ion Suppression/Enhancement: In electrospray ionization mass spectrometry, matrix components can interfere with the ionization of the analyte. A co-eluting SIL-IS experiences the same interference, allowing for an accurate ratio-based quantification.[1]
-
Increased Robustness and Reliability: Methods employing SIL-IS are generally more rugged and less susceptible to variations in experimental conditions, leading to higher data quality and fewer failed runs.
Experimental Protocols
To provide a practical context, detailed methodologies for the quantification of dipyridamole in human plasma using both this compound and a structural analog internal standard are presented below.
Experimental Workflow
Protocol 1: Dipyridamole Quantification using this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:10 mM ammonium acetate).
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
- Dipyridamole: Q1 505.3 -> Q3 389.2
- This compound: Q1 521.3 -> Q3 405.2
Protocol 2: Dipyridamole Quantification using Diazepam Internal Standard (for comparison)
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Diazepam working solution (1 µg/mL in methanol).
-
Follow the same protein precipitation, centrifugation, evaporation, and reconstitution steps as in Protocol 1.
2. LC-MS/MS Conditions:
-
Utilize the same LC-MS/MS system and chromatographic conditions as in Protocol 1.
-
MRM Transitions:
- Dipyridamole: Q1 505.3 -> Q3 389.2
- Diazepam: Q1 285.1 -> Q3 193.1
Signaling Pathway of Dipyridamole's Antiplatelet Action
To provide a broader context for the importance of accurate dipyridamole measurement, the following diagram illustrates its mechanism of action.
Conclusion
The use of this compound as an internal standard for the bioanalysis of dipyridamole provides a significant analytical advantage over structural analogs. The presented data demonstrates superior precision, accuracy, and a marked reduction in matrix effects, all of which are critical for robust and reliable data in regulatory submissions. By closely mimicking the behavior of the analyte, this compound ensures the highest level of data integrity, facilitating a smoother path through the regulatory review process. For any bioanalytical method intended for regulatory submission, the adoption of a stable isotope-labeled internal standard like this compound is not just a recommendation but a cornerstone of best practice.
References
Safety Operating Guide
Proper Disposal of Dipyridamole-d16: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Dipyridamole-d16, a deuterated analog of Dipyridamole used as an internal standard in pharmacokinetic studies and other research applications.
Hazard Profile and Safety Precautions
Dipyridamole may cause skin and eye irritation, as well as respiratory tract irritation. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Hazard Information for Dipyridamole (Applicable to this compound):
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling.[2] |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the guidelines for chemical waste management. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[3][4] States may have their own, often stricter, regulations.[3]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials).
-
Segregate this compound waste from other waste streams to ensure proper handling and disposal.
-
-
Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant federal, state, and local regulations before handling and disposing of any chemical waste.
References
Essential Safety and Logistical Information for Handling Dipyridamole-d16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dipyridamole-d16. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Dipyridamole and its deuterated analogue, this compound, are classified as hazardous substances.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1][3] The substance is irritating to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., nitrile rubber).[4] | American Society for Testing and Materials (ASTM) D6978 compliant chemotherapy gloves are recommended.[5] |
| Double gloving is advised.[4][5] | Change gloves every 30 minutes or immediately if contaminated.[5] | |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[6] | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| A face shield may be necessary for splash protection.[4] | ||
| Skin and Body Protection | Disposable gown that opens in the back, is long-sleeved, and has closed elastic or knit cuffs.[5][8] | Polypropylene gowns are a suitable option.[5] |
| Protective shoe covers.[1] | Two pairs of shoe covers should be worn when compounding.[5] | |
| Respiratory Protection | An N95 surgical respirator mask is required for handling powders to protect against airborne particles.[5] | A surgical mask is not sufficient.[5] |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Dipyridamole. This data should be considered relevant for this compound in the absence of specific data for the deuterated compound.
| Route of Administration | Test Species | Dose |
| Oral (LD50) | Rat | 8400 mg/kg[3] |
| Oral (LD50) | Mouse | 2150 mg/kg[3] |
| Intraperitoneal (LD50) | Mouse | 150 mg/kg |
| Subcutaneous (LD50) | Rat | 1650 mg/kg |
| Intravenous (LD50) | Rat | 195 mg/kg[1] |
| Oral (LDLo) | Human | 1.429 mg/kg[1] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LDLo: Lowest published lethal dose.
Operational and Disposal Plans
A systematic approach to handling, from receipt of the compound to its final disposal, is critical to ensure safety and minimize exposure.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes double gloves, a disposable gown, eye protection, and a respirator.[5]
-
Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to avoid the generation of dust.[1][9]
2. Handling:
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]
-
Weighing: Use dry, clean-up procedures and avoid generating dust when handling the solid material.[1] Weighing should be performed in a ventilated enclosure.
-
Solubilization: this compound is soluble in DMSO and methanol.[10] Prepare solutions within the fume hood.
3. Spill Management:
-
Minor Spills: For small spills of the dry powder, use dry clean-up procedures to avoid generating dust.[1] Dampen the material with water before sweeping if necessary.[1] Collect the residue in a sealed container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Only personnel with appropriate training and PPE should manage the cleanup.
-
Spill on Person: If skin contact occurs, immediately remove all contaminated clothing and flush the skin with running water and soap.[1] If eye contact occurs, rinse cautiously with water for several minutes.[7] Seek medical attention if irritation persists.[7]
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be considered hazardous waste.
-
Waste Collection: Place all contaminated materials into clearly labeled, sealed containers.[1]
-
Final Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.[1][7] Do not dispose of it down the drain.[6] Decontaminate empty containers before final disposal.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pppmag.com [pppmag.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ilcdover.com [ilcdover.com]
- 10. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
